Product packaging for Iodoacetyl-PEG4-biotin(Cat. No.:)

Iodoacetyl-PEG4-biotin

カタログ番号: B11931333
分子量: 630.5 g/mol
InChIキー: XWCOXDYYHXPYQB-WFXMLNOXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Iodoacetyl-PEG4-biotin is a useful research compound. Its molecular formula is C22H39IN4O7S and its molecular weight is 630.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H39IN4O7S B11931333 Iodoacetyl-PEG4-biotin

特性

分子式

C22H39IN4O7S

分子量

630.5 g/mol

IUPAC名

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C22H39IN4O7S/c23-15-20(29)25-6-8-32-10-12-34-14-13-33-11-9-31-7-5-24-19(28)4-2-1-3-18-21-17(16-35-18)26-22(30)27-21/h17-18,21H,1-16H2,(H,24,28)(H,25,29)(H2,26,27,30)/t17-,18-,21-/m0/s1

InChIキー

XWCOXDYYHXPYQB-WFXMLNOXSA-N

異性体SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2

正規SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to Iodoacetyl-PEG4-biotin: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iodoacetyl-PEG4-biotin is a versatile, sulfhydryl-reactive biotinylation reagent widely employed in life sciences research. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on practical experimental considerations.

Core Concepts: Structure and Functionality

This compound is a heterobifunctional molecule that consists of three key components:

  • Iodoacetyl Group: This functional group is highly reactive towards free sulfhydryl (thiol) groups, such as those found on the side chains of cysteine residues in proteins. The reaction forms a stable and irreversible thioether bond.

  • Polyethylene Glycol (PEG) Spacer (PEG4): A tetraethylene glycol linker separates the iodoacetyl group and the biotin (B1667282) moiety. This hydrophilic spacer arm enhances the water solubility of the reagent and the resulting biotinylated molecule, which can reduce aggregation.[1] The length of the spacer also minimizes steric hindrance, facilitating the interaction between the biotin and its binding partners.

  • Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is the foundation for numerous detection, purification, and immobilization assays.

The chemical structure of this compound enables the specific and covalent attachment of a biotin label to proteins and other molecules containing free sulfhydryl groups. This "tagging" allows for the subsequent detection or isolation of the labeled molecule using avidin or streptavidin-based techniques.

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₂₂H₃₉IN₄O₇S
Molecular Weight 630.54 g/mol
Exact Mass 630.16 Da
Spacer Arm Length ~27.1 Å
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Must be dissolved in an organic solvent before dilution in aqueous buffers.[1][2]
Reactive Group Iodoacetyl
Target Moiety Sulfhydryl groups (-SH)
Resulting Bond Thioether (irreversible)
Optimal Reaction pH 7.5 - 8.5[3]
Storage Conditions Store at -20°C, desiccated and protected from light.[4]

Reaction Mechanism and Experimental Workflow

The fundamental reaction of this compound involves the nucleophilic substitution of the iodine atom by the sulfur atom of a thiol group. This results in the formation of a stable thioether linkage.

Reaction_Mechanism Protein_SH Protein-SH (Cysteine Residue) Biotinylated_Protein Biotinylated Protein (Stable Thioether Bond) Protein_SH->Biotinylated_Protein + this compound (pH 7.5-8.5) Iodoacetyl_PEG4_Biotin This compound HI HI (Byproduct)

Reaction of this compound with a protein sulfhydryl group.

A typical experimental workflow for biotinylating a protein with this compound and subsequent purification is outlined below.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Biotinylation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis A Prepare Protein Solution in Thiol-Free Buffer B Reduce Disulfide Bonds (if necessary, e.g., with DTT/TCEP) A->B C Remove Reducing Agent (e.g., Desalting Column) B->C E Add Biotin Reagent to Protein Solution (3-5 fold molar excess) C->E D Dissolve this compound in DMF or DMSO D->E F Incubate in the Dark (e.g., 90 min at room temperature) E->F G Remove Excess Biotin Reagent (e.g., Desalting Column or Dialysis) F->G H Collect Biotinylated Protein G->H I Quantify Biotin Incorporation (e.g., HABA Assay) H->I J Downstream Applications (e.g., Western Blot, Affinity Purification) I->J

References

An In-Depth Technical Guide to Iodoacetyl-PEG4-Biotin: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoacetyl-PEG4-biotin is a versatile, sulfhydryl-reactive biotinylation reagent widely employed in biological research and drug development. This technical guide provides a comprehensive overview of its core mechanism of action, chemical properties, and key applications. Detailed experimental protocols, quantitative data summaries, and visual diagrams of reaction mechanisms and experimental workflows are presented to facilitate its effective use in the laboratory.

Introduction

This compound is a chemical probe consisting of three key functional components: an iodoacetyl group, a polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) molecule. This heterobifunctional structure enables the specific and covalent labeling of proteins and other biomolecules containing free sulfhydryl groups, typically found on cysteine residues. The PEG spacer enhances solubility and minimizes steric hindrance, while the biotin moiety allows for high-affinity detection, purification, and quantification through its interaction with avidin (B1170675) or streptavidin. This guide will delve into the technical details of this compound, providing researchers with the foundational knowledge for its successful application.

Chemical Properties and Structure

This compound is characterized by its three distinct chemical regions, each contributing to its functionality.

  • Iodoacetyl Group: This is the reactive moiety responsible for forming a covalent bond with sulfhydryl groups.

  • PEG4 Spacer: A tetraethylene glycol linker that increases the hydrophilicity of the molecule, improving its solubility in aqueous buffers and reducing the potential for aggregation of the labeled protein. The spacer arm also extends the biotin moiety away from the labeled protein, minimizing steric hindrance for subsequent binding to avidin or streptavidin.

  • Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent interactions in biology.

PropertyValueReference
Molecular Formula C22H39IN4O7S[1]
Molecular Weight 630.54 g/mol [1]
Spacer Arm Length ~27.1 Å[2]
Reactive Group Iodoacetyl[2]
Target Moiety Sulfhydryl (-SH)[2]
Solubility Soluble in DMSO or DMF[2]

Mechanism of Action: Covalent Modification of Sulfhydryl Groups

The primary mechanism of action of this compound involves the specific and irreversible alkylation of sulfhydryl groups on cysteine residues within proteins or peptides. This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) reaction.

The reaction is highly dependent on pH. Optimal reactivity and specificity for sulfhydryl groups are achieved at a slightly alkaline pH of 7.5 to 8.5.[2] Under these conditions, the thiol group (-SH) is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), which readily attacks the electrophilic carbon of the iodoacetyl group. This results in the displacement of the iodide ion and the formation of a stable thioether bond.

It is crucial to control the pH, as at higher pH values (>8.5), the iodoacetyl group can exhibit some cross-reactivity with other nucleophilic amino acid side chains, such as the imidazole (B134444) ring of histidine.[2]

Mechanism_of_Action cluster_reaction Alkylation Reaction (pH 7.5 - 8.5) reagent This compound I-CH₂-C(O)-NH-PEG4-Biotin transition_state S_N2 Transition State reagent->transition_state protein Protein-SH (Cysteine Residue) thiolate Protein-S⁻ (Thiolate Anion) protein->thiolate Deprotonation thiolate->transition_state product Protein-S-CH₂-C(O)-NH-PEG4-Biotin (Stable Thioether Bond) transition_state->product iodide I⁻ transition_state->iodide

Figure 1. S_N2 reaction mechanism of this compound with a cysteine residue.

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications.

Protein Labeling and Detection

The most common application is the biotinylation of proteins for subsequent detection using streptavidin-conjugated enzymes (e.g., HRP, AP) or fluorophores in techniques such as:

  • Western Blotting

  • ELISA

  • Immunohistochemistry

  • Flow Cytometry

Protein Purification and Enrichment

Biotinylated proteins can be efficiently purified from complex mixtures using streptavidin-coated agarose (B213101) or magnetic beads. This is particularly useful for enriching low-abundance proteins or for pull-down assays to identify protein-protein interactions.

Quantitative Proteomics

In the field of proteomics, iodoacetyl-based reagents are used for the quantitative analysis of cysteine-containing peptides. By using isotopically labeled versions of the reagent, researchers can perform relative quantification of protein expression levels or post-translational modifications.[3]

Targeted Covalent Inhibitor and Fragment Screening

The iodoacetyl moiety can act as a "warhead" to form a covalent bond with a target protein. This compound can be used in covalent fragment screening to identify novel binding sites on a protein of interest.[4][5] Fragments that covalently bind to the target can be detected via their biotin tag.

PROTAC Development

This compound serves as a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker.[1][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The iodoacetyl group can be used to attach the linker to a ligand for the target protein.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Mechanism target_ligand Target Protein Ligand protac PROTAC Molecule target_ligand->protac e3_ligand E3 Ligase Ligand e3_ligand->protac linker This compound linker->protac ternary_complex Ternary Complex Formation protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Poly-ubiquitination ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Target Protein Degradation proteasome->degradation

Figure 2. Role of this compound as a linker in the PROTAC workflow.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications and proteins.

Preparation of Reagents
  • This compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM. This stock solution should be prepared fresh before use.

  • Reaction Buffer: A buffer free of sulfhydryl groups is essential. Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) at pH 7.5-8.5 is recommended.

  • Reducing Agent (Optional): If the protein of interest has disulfide bonds that need to be reduced to expose free sulfhydryls, a reducing agent such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) can be used. Note that the reducing agent must be removed prior to the addition of the iodoacetyl reagent.

Protein Biotinylation Workflow

Biotinylation_Workflow start Start protein_prep 1. Protein Preparation (Dissolve in Reaction Buffer) start->protein_prep reduction 2. Reduction of Disulfides (Optional) (e.g., DTT, TCEP) protein_prep->reduction labeling 4. Biotinylation Reaction (Add this compound, Incubate in the dark) protein_prep->labeling If no reduction needed removal 3. Removal of Reducing Agent (e.g., Desalting Column) reduction->removal removal->labeling quenching 5. Quench Reaction (Optional) (Add excess free thiol, e.g., cysteine) labeling->quenching purification 6. Purification (Remove excess reagent) quenching->purification analysis 7. Downstream Analysis (e.g., Western Blot, MS) purification->analysis end End analysis->end

Figure 3. General experimental workflow for protein biotinylation.

Protocol:

  • Protein Preparation: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If necessary, reduce the protein with a suitable reducing agent. For example, incubate with 5-10 mM DTT for 30-60 minutes at room temperature.

  • Removal of Reducing Agent: It is critical to remove the reducing agent before adding the iodoacetyl reagent. This can be achieved using a desalting column or dialysis.

  • Biotinylation Reaction: Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the reagent over the protein. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • (Optional) Quenching: The reaction can be stopped by adding a small molecule with a free sulfhydryl group, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM.

  • Purification: Remove excess, non-reacted this compound using a desalting column, dialysis, or tangential flow filtration.

  • Downstream Analysis: The biotinylated protein is now ready for use in downstream applications.

Quantitative Data Summary

Table 1: Comparison of Sulfhydryl-Reactive Reagents

FeatureIodoacetyl MoietyMaleimide MoietyReference
Reaction Type S_N2 Nucleophilic SubstitutionMichael Addition[2]
Optimal pH Range 7.5 - 8.56.5 - 7.5[2]
Bond Stability Very Stable Thioether BondStable Thioether Bond (potential for ring opening at high pH)[2]
Specificity Highly specific for thiols at optimal pH. Some reactivity with histidines at higher pH.Highly specific for thiols at optimal pH. Increased reactivity with amines at pH > 7.5.[2]
Reaction Rate Generally slower than maleimides.Approximately 1,000 times faster than reaction with amines at pH 7.0.[2]

Note: The reaction rates and efficiencies are dependent on several factors, including the specific protein, buffer conditions, temperature, and the molar ratio of the reagent to the protein. Experimental optimization is always recommended.

Conclusion

This compound is a powerful and versatile tool for the specific labeling and analysis of cysteine-containing biomolecules. Its well-defined mechanism of action, favorable solubility properties, and the high affinity of the biotin tag make it suitable for a wide range of applications, from basic protein research to advanced drug discovery strategies like targeted covalent inhibitor screening and PROTAC development. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the capabilities of this compound to advance their scientific objectives.

References

The Unbreakable Bond: A Technical Guide to Biotin-Avidin Interaction in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The remarkably strong and specific interaction between biotin (B1667282) (Vitamin B7) and the protein avidin (B1170675), or its bacterial analog streptavidin, stands as a cornerstone of modern life sciences research. With a dissociation constant (Kd) in the femtomolar range (10-15 M), this non-covalent bond is one of the most robust biological interactions known, making it an invaluable tool for a multitude of applications, particularly in the realm of affinity purification.[1][2][3] This technical guide delves into the core principles of the biotin-avidin interaction and its practical application in pull-down assays, a technique widely used to isolate and identify binding partners of a specific protein of interest.

The Core Interaction: Biotin and its High-Affinity Partners

Biotin is a small molecule that can be covalently attached to a protein of interest, a process known as biotinylation, with minimal impact on the protein's native function.[4][5] This "tagging" allows for the subsequent capture of the biotinylated protein by avidin or streptavidin immobilized on a solid support, such as magnetic beads or agarose (B213101) resin.

Avidin, a glycoprotein (B1211001) found in egg whites, and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, are both tetrameric proteins, with each subunit capable of binding one molecule of biotin.[2][6] While both exhibit exceptionally high affinity for biotin, there are key differences to consider when designing an experiment.

Comparative Properties of Avidin and Streptavidin
PropertyAvidinStreptavidinNeutrAvidin
Source Chicken egg whiteStreptomyces avidiniiDeglycosylated Avidin
Molecular Weight ~67-68 kDa~53 kDa (core), 60 kDa (recombinant)~60 kDa
Isoelectric Point (pI) 10-10.5 (basic)5-6 (slightly acidic/neutral)6.3 (neutral)
Glycosylation YesNoNo
Non-specific Binding Higher, due to glycosylation and positive chargeLower than avidinSignificantly reduced
Affinity for Biotin (Kd) ~10-15 M~10-14 M~10-15 M

Table 1: Comparison of key properties of commonly used biotin-binding proteins.[2][7][8]

Streptavidin is often preferred in pull-down assays due to its lower non-specific binding, which can be attributed to its lack of glycosylation and more neutral isoelectric point.[6][9][10] NeutrAvidin, a deglycosylated form of avidin, offers a further reduction in non-specific binding.[2]

The Pull-Down Assay: A Step-by-Step Workflow

The biotin-avidin pull-down assay is a powerful technique to isolate proteins that interact with a biotinylated "bait" protein from a complex mixture, such as a cell lysate. The general workflow is as follows:

  • Biotinylation of the Bait Protein: The protein of interest is first biotinylated. This can be achieved through chemical methods, which typically target primary amines (e.g., lysine (B10760008) residues) or sulfhydryl groups, or through enzymatic methods that offer site-specific biotinylation.[4][11][12]

  • Incubation with the Prey: The biotinylated bait protein is then incubated with a protein mixture (e.g., cell lysate) containing potential interacting partners ("prey" proteins).

  • Capture with Immobilized Avidin/Streptavidin: The entire complex is then introduced to avidin or streptavidin immobilized on a solid support (e.g., magnetic beads). The high affinity of the biotin-avidin interaction ensures the efficient capture of the bait protein along with its interacting prey.

  • Washing: A series of washing steps are performed to remove non-specifically bound proteins, ensuring the purity of the isolated complex.

  • Elution: The captured proteins are then eluted from the solid support. Due to the strength of the biotin-avidin bond, this often requires harsh conditions, such as boiling in SDS-PAGE loading buffer or using denaturing agents like 8 M guanidine (B92328) HCl at a low pH.[2] Milder elution methods, such as using an excess of free biotin, are generally less efficient but can be employed when preserving protein activity is crucial.[13][14]

  • Analysis: The eluted proteins are then typically analyzed by techniques such as Western blotting to confirm the presence of a known interactor or by mass spectrometry for the identification of novel binding partners.

Visualizing the Process

To better understand the key steps and interactions, the following diagrams illustrate the biotin-avidin interaction and the pull-down assay workflow.

BiotinAvidinInteraction cluster_Biotin Biotin cluster_Avidin Avidin/Streptavidin Tetramer Biotin Biotin Avidin Subunit 1 Subunit 2 Subunit 3 Subunit 4 Biotin->Avidin:s1 Biotin->Avidin:s2 Biotin->Avidin:s3 Biotin->Avidin:s4

Caption: The tetrameric structure of avidin/streptavidin allows for the binding of up to four biotin molecules.

PullDownWorkflow Bait Bait Protein Biotinylation Biotinylation Bait->Biotinylation BiotinylatedBait Biotinylated Bait Biotinylation->BiotinylatedBait Incubation Incubation BiotinylatedBait->Incubation Prey Prey Proteins (Cell Lysate) Prey->Incubation Complex Bait-Prey Complex Incubation->Complex Capture Capture Complex->Capture Beads Streptavidin-coated Magnetic Beads Beads->Capture Washing Washing Capture->Washing Elution Elution Washing->Elution Analysis Analysis (Western Blot / Mass Spec) Elution->Analysis SignalingPathway Ligand Ligand Receptor Receptor Ligand->Receptor 1. Activation KinaseA Kinase A Receptor->KinaseA 2. Signal Transduction KinaseB Kinase B (Biotinylated Bait) KinaseA->KinaseB 3. Phosphorylation Effector Effector Protein (Prey) KinaseB->Effector 4. Interaction (Identified by Pull-down) Response Cellular Response Effector->Response 5. Downstream Signaling

References

An In-depth Technical Guide to Protein Biotinylation using Iodoacetyl-PEG4-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Iodoacetyl-PEG4-biotin for the targeted biotinylation of proteins. It covers the fundamental principles, detailed experimental procedures, and applications in studying complex biological systems.

Introduction to this compound

This compound is a sulfhydryl-reactive biotinylation reagent widely used in bioconjugation chemistry. Its structure comprises three key components:

  • An iodoacetyl group that specifically reacts with free sulfhydryl (thiol) groups, primarily found in cysteine residues of proteins.

  • A polyethylene glycol (PEG) spacer arm (PEG4) , which is a hydrophilic chain that enhances the solubility of the reagent and the resulting biotinylated protein. This spacer also minimizes steric hindrance, allowing for efficient interaction between the biotin (B1667282) tag and its binding partners, such as streptavidin or avidin.

  • A biotin moiety , a vitamin with an exceptionally high affinity for streptavidin and avidin, forming the basis for numerous detection and purification applications.

The specificity of the iodoacetyl group for cysteine residues allows for more controlled and site-specific biotinylation compared to amine-reactive reagents, which target the more abundant lysine (B10760008) residues. This is particularly advantageous when labeling proteins where modification of primary amines could compromise biological activity.

Mechanism of Action: Thiol-Specific Alkylation

The biotinylation of proteins with this compound proceeds via a specific and irreversible nucleophilic substitution reaction. The key steps are:

  • Deprotonation of the Sulfhydryl Group: The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5). Under these conditions, the sulfhydryl group (-SH) of a cysteine residue is deprotonated to form a more nucleophilic thiolate anion (-S⁻).

  • Nucleophilic Attack: The thiolate anion acts as a nucleophile and attacks the electrophilic carbon atom of the iodoacetyl group.

  • Formation of a Stable Thioether Bond: This attack results in the displacement of the iodine atom and the formation of a highly stable and irreversible thioether bond, covalently linking the biotin-PEG4 moiety to the protein.

To prevent the formation of free iodine, which can potentially react with other amino acid residues like tyrosine, histidine, and tryptophan, it is recommended to perform the reaction in the dark.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein_SH Protein-SH (Cysteine Residue) Biotinylated_Protein Biotinylated Protein (Stable Thioether Bond) Protein_SH->Biotinylated_Protein Nucleophilic Substitution Iodoacetyl_PEG4_Biotin This compound Iodoacetyl_PEG4_Biotin->Biotinylated_Protein Conditions pH 7.5 - 8.5 (Dark) Iodide Iodide Ion (I⁻)

Figure 1: Reaction mechanism of this compound with a protein sulfhydryl group.

Quantitative Data on Biotinylation

The efficiency of protein biotinylation can be influenced by several factors, including the molar ratio of the biotinylating reagent to the protein, pH, temperature, and incubation time. The following tables provide a summary of key quantitative parameters.

Table 1: Recommended Reaction Conditions for this compound

ParameterRecommended RangeNotes
pH 7.5 - 8.5Ensures sufficient deprotonation of sulfhydryl groups for efficient reaction. Higher pH can lead to side reactions with other residues like histidine and lysine.[1]
Molar Excess of Reagent 3- to 5-fold over sulfhydryl groupsA slight excess ensures efficient labeling. A large excess can increase the risk of non-specific reactions.[2]
Incubation Time 90 minutesCan be optimized depending on the protein and desired degree of labeling.[2]
Temperature Room Temperature (20-25°C)Provides a good balance between reaction rate and protein stability.
Light Conditions DarkPrevents the formation of free iodine, which can cause side reactions.[2]

Table 2: Comparison of Sulfhydryl-Reactive Chemistries

FeatureIodoacetylMaleimide (B117702)
Reactive Group HaloacetylMaleimide
Optimal pH Range 7.5 - 8.56.5 - 7.5
Reaction Mechanism Nucleophilic Substitution (SN2)Michael Addition
Bond Formed Stable ThioetherThioether (Thiosuccinimide adduct)
Bond Stability Highly stable and irreversibleCan be susceptible to hydrolysis and retro-Michael addition (thiol exchange)
Side Reactions Reaction with histidine or methionine at high reagent excess or prolonged reaction times.Hydrolysis of the maleimide ring at pH > 8.5; reaction with primary amines at alkaline pH.

Experimental Protocols

This section provides detailed methodologies for the biotinylation of proteins using this compound.

General Workflow for Protein Biotinylation

The overall process of protein biotinylation involves several key steps, from protein preparation to the final purification of the labeled protein.

G cluster_prep 1. Protein Preparation cluster_react 2. Biotinylation Reaction cluster_purify 3. Purification cluster_analyze 4. Analysis and Storage Reduce Reduce Disulfide Bonds (if necessary, e.g., with TCEP or DTT) Buffer Buffer Exchange into Thiol-Free Buffer (pH 7.5-8.5) Reduce->Buffer Add Add this compound (3-5x molar excess) Buffer->Add Incubate Incubate at Room Temperature (90 min in the dark) Add->Incubate Remove Remove Excess Biotin Reagent (e.g., Desalting Column or Dialysis) Incubate->Remove Quantify Quantify Biotinylation (e.g., HABA assay, Mass Spectrometry) Remove->Quantify Store Store Biotinylated Protein (at -20°C or -80°C) Quantify->Store

Figure 2: General experimental workflow for protein biotinylation.

Detailed Protocol for IgG Biotinylation

This protocol describes the selective biotinylation of hinge-region sulfhydryl groups in an IgG antibody.

Materials:

  • IgG solution (1-10 mg/mL)

  • Sample Preparation Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 6.0

  • 2-Mercaptoethylamine•HCl (2-MEA)

  • Reaction Buffer: 50 mM Tris•HCl, 5 mM EDTA, pH 8.0-8.3

  • This compound

  • Anhydrous DMF or DMSO

  • Desalting column or dialysis cassette

Procedure:

  • Reduction of IgG:

    • Prepare a 1 mL solution of IgG at a concentration of 4 mg/mL (27 µM) in Sample Preparation Buffer.

    • Add 6 mg of 2-MEA to the IgG solution to achieve a final concentration of 50 mM.

    • Mix gently and incubate the solution for 90 minutes at 37°C to selectively reduce the hinge-region disulfide bonds.

    • Allow the solution to cool to room temperature.

    • Remove the excess 2-MEA using a desalting column equilibrated with Reaction Buffer.

  • Biotinylation Reaction:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 4 mM).

    • Add the this compound stock solution to the reduced IgG solution to achieve a 3- to 5-fold molar excess of the biotin reagent over the available sulfhydryl groups. For example, add 50 µL of a 4 mM stock solution per milliliter of the 27 µM reduced IgG solution.[3]

    • Mix gently and incubate the reaction in the dark for 90 minutes at room temperature.[2]

  • Purification of Biotinylated IgG:

    • Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, dialyze the sample against the storage buffer.

  • Quantification and Storage:

    • Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

    • Store the purified biotinylated IgG at -20°C or -80°C for long-term stability.

Protocol for Biotinylating a Recombinant Protein with a Single Cysteine

This protocol is suitable for proteins that have been engineered to contain a single, accessible cysteine residue for site-specific labeling.

Materials:

  • Purified recombinant protein with a single cysteine

  • Reduction Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5, containing 1 mM TCEP (tris(2-carboxyethyl)phosphine)

  • Labeling Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0

  • This compound

  • Anhydrous DMF or DMSO

  • Quenching Solution: 1 M DTT or β-mercaptoethanol

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the recombinant protein in Reduction Buffer to a concentration of 1-5 mg/mL.

    • Incubate for 30 minutes at room temperature to ensure the target cysteine is in a reduced state.

    • Immediately perform a buffer exchange into Labeling Buffer using a desalting column to remove the TCEP.

  • Biotinylation Reaction:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Add a 3- to 5-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 90 minutes at room temperature in the dark.

  • Quenching and Purification:

    • Add the Quenching Solution to a final concentration of 10 mM to react with any excess this compound.

    • Incubate for 15 minutes at room temperature.

    • Purify the biotinylated protein from the excess biotin reagent and quenching agent using a desalting column.

  • Analysis and Storage:

    • Confirm biotinylation and assess the labeling efficiency using mass spectrometry.

    • Store the purified, site-specifically biotinylated protein at -20°C or -80°C.

Applications in Signaling Pathway Analysis

Biotinylated proteins are invaluable tools for studying protein-protein interactions and elucidating complex signaling pathways. The high-affinity interaction between biotin and streptavidin allows for the efficient capture and identification of binding partners.

Receptor Tyrosine Kinase (RTK) Signaling

Biotinylated ligands can be used to study the interactions of RTKs with their downstream signaling partners. For example, biotinylated epidermal growth factor (EGF) can be used to stimulate the EGF receptor (EGFR).

G cluster_steps RTK Pull-Down Assay Workflow cluster_results Identified Proteins Stimulate 1. Stimulate cells with Biotinylated-EGF Lyse 2. Lyse cells and collect protein extract Stimulate->Lyse PullDown 3. Incubate with Streptavidin beads Lyse->PullDown Wash 4. Wash beads to remove non-specific binders PullDown->Wash Elute 5. Elute captured protein complexes Wash->Elute Analyze 6. Analyze by Western Blot or Mass Spectrometry Elute->Analyze EGFR EGFR Analyze->EGFR Identifies Grb2 Grb2 Analyze->Grb2 Identifies Shc Shc Analyze->Shc Identifies

Figure 3: Workflow for identifying RTK interaction partners using a biotinylated ligand.

Ubiquitin-Proteasome System

Biotinylated ubiquitin can be used to identify substrates of E3 ubiquitin ligases. In this approach, cells are engineered to express biotinylated ubiquitin.

G cluster_steps Ubiquitin Substrate Identification Workflow cluster_results Identified Proteins Express 1. Express Biotinylated-Ubiquitin in cells Treat 2. Treat cells to induce ubiquitination Express->Treat Lyse 3. Lyse cells under denaturing conditions Treat->Lyse PullDown 4. Pull-down with Streptavidin beads Lyse->PullDown Wash 5. Wash beads extensively PullDown->Wash Analyze 6. Identify substrates by Mass Spectrometry Wash->Analyze E3_Ligase E3 Ligase Analyze->E3_Ligase Identifies Substrate1 Substrate 1 Analyze->Substrate1 Identifies Substrate2 Substrate 2 Analyze->Substrate2 Identifies

Figure 4: Workflow for identifying E3 ligase substrates using biotinylated ubiquitin.

Conclusion

This compound is a powerful and versatile reagent for the site-specific biotinylation of proteins. Its high specificity for sulfhydryl groups, coupled with the benefits of the hydrophilic PEG spacer, makes it an ideal choice for a wide range of applications, from basic biochemical studies to drug discovery. The detailed protocols and application examples provided in this guide offer a solid foundation for researchers to successfully incorporate this technology into their workflows. As with any bioconjugation technique, optimization of reaction conditions for each specific protein is crucial to achieve the desired labeling efficiency and maintain protein function.

References

An In-Depth Technical Guide to the Heterobifunctional Crosslinker: Iodoacetyl-PEG4-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is paramount. Iodoacetyl-PEG4-biotin is a versatile heterobifunctional crosslinker designed for such precision, enabling the biotinylation of proteins and other molecules containing free sulfhydryl groups. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its effective use.

Core Concepts and Chemical Properties

This compound is composed of three key functional components: an iodoacetyl group, a polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) moiety. This structure imparts specific functionalities that are highly valuable in bioconjugation and affinity-based assays.

The iodoacetyl group is a reactive moiety that specifically and efficiently forms a stable, covalent thioether bond with the sulfhydryl group (-SH) of cysteine residues in proteins and peptides. This reaction is a nucleophilic substitution that proceeds optimally under mild, slightly alkaline conditions (pH 7.5-8.5). The resulting thioether bond is highly stable and resistant to hydrolysis, ensuring the permanence of the biotin label.

The PEG4 spacer is a hydrophilic tetraethylene glycol chain. This spacer arm serves several critical functions: it enhances the water solubility of the crosslinker and the resulting biotinylated molecule, which helps to prevent aggregation, particularly of labeled antibodies in solution. The length and flexibility of the PEG spacer also minimize steric hindrance, allowing for more efficient binding of the biotin group to avidin (B1170675) or streptavidin.

The biotin moiety is a vitamin with an exceptionally high affinity for the proteins avidin and streptavidin. This strong and specific interaction is widely exploited in a vast array of life science applications for the detection, purification, and immobilization of biotinylated molecules.

Quantitative Data Summary

A clear understanding of the quantitative properties of this compound is essential for its effective application. The following tables summarize key data points for this crosslinker and the kinetics of its reactive group.

PropertyValueSource
Molecular Formula C22H39IN4O7S[1]
Molecular Weight 630.54 g/mol [1]
Spacer Arm Length ~27.1 Å (16 atoms)
Solubility Soluble in organic solvents like DMSO and DMF. Pegylated nature enhances water solubility of the conjugate.[2]
Reactive Group Iodoacetyl
Target Moiety Sulfhydryl groups (-SH)
CAS Number Not consistently available for this specific structure.
Kinetic and Reaction ParametersValueConditionsSource
Second-Order Rate Constant ~36 M⁻¹ min⁻¹ (0.6 M⁻¹s⁻¹)Reaction of iodoacetamide (B48618) with cysteine at pH 7.[3]
Optimal Reaction pH 7.5 - 8.5For specific reaction with sulfhydryl groups.
Reaction Time Typically 90 minutes to 2 hoursAt room temperature.
Bond Type ThioetherStable and covalent.[3]

Reaction Mechanism and Experimental Workflow

The fundamental reaction of this compound involves the alkylation of a sulfhydryl group. This process is straightforward yet requires careful control of reaction conditions to ensure specificity and efficiency.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein_SH Protein with Sulfhydryl Group (-SH) Biotinylated_Protein Biotinylated Protein (Stable Thioether Bond) Protein_SH->Biotinylated_Protein Alkylation Iodoacetyl_PEG4_Biotin This compound Iodoacetyl_PEG4_Biotin->Biotinylated_Protein Iodide Iodide Ion (I⁻) Iodoacetyl_PEG4_Biotin->Iodide Leaving Group pH pH 7.5 - 8.5 Temp Room Temperature Time 90-120 minutes Dark In the dark

Figure 1: Reaction of this compound with a sulfhydryl-containing protein.

A common application for biotinylated proteins is in pull-down assays to study protein-protein interactions. The following diagram illustrates a typical workflow.

G cluster_workflow Pull-Down Assay Workflow Biotinylation 1. Biotinylate Bait Protein with this compound Immobilization 2. Immobilize Biotinylated Bait on Streptavidin-coated Beads Biotinylation->Immobilization Incubation 3. Incubate with Cell Lysate (containing Prey Proteins) Immobilization->Incubation Wash 4. Wash to Remove Non-specific Binders Incubation->Wash Elution 5. Elute Bound Proteins Wash->Elution Analysis 6. Analyze Eluate by SDS-PAGE and Mass Spectrometry Elution->Analysis

Figure 2: A typical workflow for a pull-down assay using a biotinylated bait protein.

Detailed Experimental Protocols

Protocol 1: Biotinylation of an Antibody (IgG)

This protocol describes the biotinylation of an IgG antibody by first reducing its hinge-region disulfide bonds to generate free sulfhydryl groups.

Materials:

  • IgG solution (1-10 mg/mL)

  • Sample Preparation Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 6.0

  • 2-Mercaptoethylamine•HCl (2-MEA)

  • Reaction Buffer: 50 mM Tris•HCl, 5 mM EDTA, pH 8.0-8.3

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

Procedure:

  • Reduction of IgG:

    • Prepare a 4 mg/mL solution of IgG in Sample Preparation Buffer.

    • Add 2-MEA to the IgG solution to a final concentration of 50 mM.

    • Incubate the solution for 90 minutes at 37°C.

    • Allow the solution to cool to room temperature.

    • Remove the excess 2-MEA using a desalting column equilibrated with Reaction Buffer.

  • Biotinylation Reaction:

    • Immediately before use, prepare a 4 mM solution of this compound in DMF or DMSO.

    • Add 50 µL of the 4 mM this compound solution per milliliter of the reduced IgG solution. This corresponds to a 4-fold molar excess of the biotin reagent over the reduced hinge-region sulfhydryl groups.

    • Mix the solution and incubate in the dark for 90 minutes at room temperature. Performing the reaction in the dark prevents the formation of free iodine, which can react with other amino acid residues.

  • Purification of Biotinylated IgG:

    • Remove the non-reacted this compound by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

    • Collect fractions and monitor the protein content by measuring the absorbance at 280 nm. The first peak corresponds to the biotinylated IgG.

    • Alternatively, dialysis can be used to remove the excess biotin reagent.

Protocol 2: Streptavidin Pull-Down Assay

This protocol outlines the steps for a pull-down assay using a biotinylated bait protein to identify interacting prey proteins from a cell lysate.[4][5]

Materials:

  • Biotinylated bait protein

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Cell lysate containing prey proteins

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.8, or a buffer containing free biotin)

  • Neutralization Buffer (if using a low pH elution buffer, e.g., 1 M Tris, pH 8.5)

  • Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and transfer the desired amount to a new tube.

    • Place the tube on a magnetic rack or centrifuge to pellet the beads and remove the storage buffer.

    • Equilibrate the beads by washing them three times with Binding/Wash Buffer.

  • Immobilization of Bait Protein:

    • Resuspend the equilibrated beads in Binding/Wash Buffer.

    • Add the biotinylated bait protein to the bead slurry and incubate with gentle mixing for at least 30 minutes at room temperature or 4°C.

  • Binding of Prey Proteins:

    • Pellet the beads with the immobilized bait protein and remove the supernatant.

    • Wash the beads once with Binding/Wash Buffer to remove any unbound bait protein.

    • Add the cell lysate to the beads and incubate with gentle mixing for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add Elution Buffer to the beads and incubate for a few minutes to release the bait-prey protein complexes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

    • If a low pH elution buffer was used, immediately neutralize the eluate by adding Neutralization Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting.

    • For identification of unknown interacting proteins, mass spectrometry can be performed on the eluted sample.

Troubleshooting and Considerations

  • Low Biotinylation Efficiency: Ensure that disulfide bonds in the protein are adequately reduced to provide free sulfhydryl groups. The pH of the reaction should be within the optimal range of 7.5-8.5.

  • Non-specific Labeling: At pH values above 8.5, the iodoacetyl group can start to react with other nucleophilic amino acid residues such as lysine (B10760008) and histidine. To maintain specificity, control the pH and use a minimal molar excess of the biotin reagent.

  • Protein Precipitation: The PEG spacer enhances solubility, but if the protein of interest is prone to aggregation, consider optimizing the protein concentration and buffer conditions.

  • High Background in Pull-Down Assays: Increase the number of wash steps and the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration) to minimize non-specific binding to the beads.

By understanding the chemical principles and following optimized protocols, researchers can effectively utilize this compound for a wide range of applications in protein science and drug discovery.

References

Iodoacetyl-PEG4-Biotin as a PROTAC Linker Component: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing not only the formation of a productive ternary complex between the POI and the E3 ligase but also the overall physicochemical properties of the molecule.

This technical guide provides a comprehensive overview of Iodoacetyl-PEG4-biotin as a versatile linker component in PROTAC design. We will delve into its chemical properties, its role in PROTAC synthesis, and its application in various experimental assays to characterize PROTAC function. This guide is intended to provide researchers with the necessary knowledge to effectively utilize this compound in their drug discovery efforts.

Core Concepts of this compound in PROTAC Design

This compound is a multi-functional molecule that incorporates three key chemical features into a single entity, each contributing unique advantages to PROTAC design and evaluation.

  • Iodoacetyl Group: This functional group is a highly reactive electrophile that specifically and covalently reacts with sulfhydryl groups on cysteine residues under physiological conditions. This allows for the targeted conjugation of the PROTAC to a POI that possesses a suitable cysteine residue, creating a covalent PROTAC.

  • PEG4 Spacer: The tetraethylene glycol (PEG4) spacer provides a flexible and hydrophilic linkage between the iodoacetyl group and the biotin (B1667282) moiety. This PEG linker is crucial for several reasons:

    • Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often-large and hydrophobic PROTAC molecule.

    • Flexibility: The flexibility of the PEG linker allows for the optimal orientation of the POI and the E3 ligase to facilitate the formation of a stable and productive ternary complex.

    • Reduced Steric Hindrance: The spacer arm minimizes steric clash between the POI and the E3 ligase, which is essential for efficient ubiquitination.

  • Biotin Moiety: Biotin is a vitamin that exhibits an exceptionally high and specific affinity for the proteins avidin (B1170675) and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M)[1][2][3][4][5]. This strong interaction makes the biotin tag an invaluable tool for:

    • Detection and Quantification: Biotinylated PROTACs can be easily detected and quantified in various assays using streptavidin-conjugated reporters (e.g., enzymes, fluorophores).

    • Purification and Enrichment: The high-affinity biotin-streptavidin interaction enables the efficient purification of biotinylated PROTACs and the pull-down of their binding partners from complex biological mixtures.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis and characterization.

PropertyValueReference
Molecular Formula C₂₂H₃₉IN₄O₇SN/A
Molecular Weight 630.54 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and DMFN/A
Reactive Group IodoacetylN/A
Spacer Arm Length ~27.1 ÅN/A
Biotin Affinity (Kd) ~10⁻¹⁵ M (for streptavidin)[1][2][3][4][5]

PROTAC Synthesis Utilizing this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is conjugated to the E3 ligase ligand and the POI ligand. The iodoacetyl group's reactivity towards cysteine residues is a key feature in the synthetic strategy for creating covalent PROTACs.

Experimental Protocol: Synthesis of a Covalent PROTAC

This protocol describes a general method for the synthesis of a hypothetical PROTAC targeting a protein with an accessible cysteine residue.

Materials:

  • POI ligand with a free cysteine residue

  • E3 ligase ligand with a suitable functional group for conjugation (e.g., amine)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Boc-protected E3 ligase ligand

  • Reaction vials

  • Stir plate and stir bars

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of this compound:

    • Dissolve this compound and N-Hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous DMF.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS ester of the biotin-PEG4-iodoacetyl linker.

  • Conjugation to E3 Ligase Ligand:

    • To the activated linker solution, add the Boc-protected E3 ligase ligand (1.0 equivalent) with a free amine group.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

  • Deprotection of the E3 Ligase Ligand:

    • Dissolve the crude product in a mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

    • Stir at room temperature for 1-2 hours to remove the Boc protecting group.

    • Evaporate the solvent to obtain the deprotected E3 ligase ligand-linker conjugate.

  • Conjugation to POI Ligand:

    • Dissolve the E3 ligase ligand-linker conjugate and the POI ligand with a free cysteine residue (1.0 equivalent) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing DMF as a co-solvent.

    • Stir the reaction mixture at room temperature for 2-4 hours, protected from light. The iodoacetyl group will react with the cysteine's sulfhydryl group to form a stable thioether bond.

    • Monitor the reaction by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC conjugate by preparative reverse-phase HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR spectroscopy to confirm its identity and purity.

Experimental Protocols for PROTAC Characterization

The biotin moiety of the this compound linker is instrumental in a variety of assays used to characterize the function and mechanism of action of the resulting PROTAC.

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to determine the efficacy of the PROTAC in degrading the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the degradation data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Protocol 2: Biotin Pull-Down Assay to Confirm Target Engagement

This assay utilizes the biotin tag to pull down the PROTAC and its interacting proteins, confirming engagement with the target protein.

Materials:

  • Cells treated with the biotinylated PROTAC

  • Lysis buffer

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blot reagents (as described in Protocol 1)

Procedure:

  • Cell Lysis:

    • Treat cells with the biotinylated PROTAC as described above.

    • Lyse the cells and collect the supernatant.

  • Affinity Pull-Down:

    • Incubate the cell lysate with streptavidin-conjugated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated PROTAC and its binding partners.

    • Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using an antibody against the target protein. A band corresponding to the target protein will confirm its interaction with the PROTAC.

Signaling Pathway and Experimental Workflow Visualization

Visualizing the complex biological processes and experimental workflows involved in PROTAC research is crucial for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) (with Cysteine) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Releases

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_cellular_assays Cellular Assays cluster_data_analysis Data Analysis Synthesis Synthesis of This compound PROTAC Purification HPLC Purification Synthesis->Purification Characterization Mass Spec & NMR Purification->Characterization Cell_Treatment Treat Cells with PROTAC Characterization->Cell_Treatment Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Pull_Down Biotin Pull-Down for Target Engagement Cell_Treatment->Pull_Down Degradation_Analysis Quantify Degradation (DC50, Dmax) Western_Blot->Degradation_Analysis Target_Confirmation Confirm Target Binding Pull_Down->Target_Confirmation

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

This compound is a highly valuable and versatile linker component for the development and characterization of PROTACs, particularly for those targeting proteins with accessible cysteine residues. Its unique combination of a cysteine-reactive iodoacetyl group, a flexible and solubilizing PEG4 spacer, and a high-affinity biotin handle provides researchers with a powerful tool to synthesize covalent PROTACs and to perform a wide range of biochemical and cellular assays. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the potential of this compound in the exciting and rapidly advancing field of targeted protein degradation.

References

Iodoacetyl-PEG4-biotin: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Iodoacetyl-PEG4-biotin, a critical reagent for the targeted biotinylation of sulfhydryl groups in proteins and other biomolecules. Understanding these core characteristics is paramount for the successful design and execution of experiments in drug development, proteomics, and various life science applications. This document offers detailed data, experimental protocols, and visual aids to facilitate its effective use in the laboratory.

Core Properties of this compound

This compound is a thiol-reactive labeling reagent that enables the covalent attachment of biotin (B1667282) to cysteine residues. This process, known as biotinylation, is a cornerstone for a multitude of detection and purification systems, most notably those involving streptavidin or avidin (B1170675) binding. The reagent's structure features a highly reactive iodoacetyl group, a flexible tetraethylene glycol (PEG4) spacer, and a high-affinity biotin moiety. The PEG4 linker enhances the water solubility of the molecule and reduces steric hindrance, thereby improving accessibility for subsequent detection.

Solubility Profile

The solubility of this compound is a critical factor for its application in aqueous biological systems. The presence of the hydrophilic PEG4 spacer significantly contributes to its solubility in water and other polar solvents. While exact quantitative values for this compound are not always readily available from manufacturers, data from structurally similar compounds provide valuable insights.

SolventSolubilityRemarks
Water SolubleThe PEG4 spacer imparts good water solubility. A related compound, Iodoacetyl-PEG2-Biotin, is soluble at ≥ 25 mg/mL[1]. Another related compound, Biotin-PEG4-NHS Ester, is soluble in water at 10 mg/mL[2][3].
DMSO (Dimethyl Sulfoxide) SolubleA related biotinylated compound with a PEG4 linker, DBCO-PEG4-Biotin, exhibits a solubility of 74.99 mg/mL (100 mM) in DMSO[1]. This compound is expected to have comparable high solubility.
DMF (Dimethylformamide) SolubleIodoacetyl-LC-Biotin, a related compound, must be dissolved in DMF before further dilution in aqueous solutions[4].
Chloroform Soluble[5]

Note: For optimal results, it is recommended to prepare stock solutions in anhydrous DMSO or DMF and then dilute them into the desired aqueous reaction buffer.

Stability and Storage

Proper handling and storage are crucial to maintain the reactivity and integrity of this compound. The iodoacetyl group is susceptible to degradation, particularly in the presence of moisture and light.

ConditionRecommendationRationale
Storage Temperature Store at -20°C.Minimizes degradation of the reactive iodoacetyl group.
Moisture Store in a desiccated environment.The iodoacetyl group is moisture-sensitive and can hydrolyze, rendering the reagent inactive.
Light Protect from light.Iodoacetyl compounds can be light-sensitive.
Stock Solutions Prepare fresh or store in anhydrous DMSO or DMF at -20°C or -80°C for short-term storage (up to one month at -20°C, and up to six months at -80°C for some related compounds).Stock solutions in aqueous buffers are not recommended for long-term storage due to hydrolysis.
Shelf Life Re-test after 12 months for optimal performance[5].Ensures the reactivity of the compound for reliable experimental outcomes.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in protein labeling. Optimization may be required for specific applications.

General Protein Biotinylation Workflow

This workflow outlines the key steps for the successful biotinylation of a protein with free sulfhydryl groups.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification A Prepare Protein Sample C Incubate Reaction Mixture A->C B Prepare this compound Stock Solution B->C D Quench Reaction C->D E Purify Biotinylated Protein D->E

A generalized workflow for protein biotinylation.
Detailed Protocol for Protein Labeling

1. Materials:

  • Protein with accessible sulfhydryl groups

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free and thiol-free buffer, pH 7.5-8.5.

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M DTT, L-cysteine, or β-mercaptoethanol

  • Desalting column or dialysis equipment

2. Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free thiols. This can be achieved by incubating the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Biotinylation Reaction:

    • Add a 2- to 5-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 90 minutes at room temperature or 2 hours on ice. The reaction should be performed in the dark to protect the iodoacetyl group from light-induced degradation.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching solution to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted this compound and the quenching reagent using a desalting column or by dialysis against the appropriate buffer.

Factors Influencing Stability and Reactivity

Several factors can impact the stability of this compound and its reactivity towards sulfhydryl groups. Understanding these relationships is crucial for optimizing labeling efficiency.

G cluster_factors Influencing Factors cluster_outcomes Impact On pH pH Reactivity Reactivity pH->Reactivity affects thiolate formation Temp Temperature Stability Stability Temp->Stability higher temp, lower stability Light Light Exposure Light->Stability degrades iodoacetyl group Moisture Moisture Moisture->Stability hydrolyzes iodoacetyl group

Key factors affecting the stability and reactivity of this compound.

pH: The reaction of the iodoacetyl group with a thiol is highly pH-dependent. The optimal pH range is typically 7.5-8.5. At this pH, the cysteine thiol group (pKa ~8.5) is sufficiently deprotonated to the more nucleophilic thiolate anion, which readily reacts with the iodoacetyl group.

Temperature: While the reaction can proceed at room temperature or on ice, higher temperatures can increase the rate of hydrolysis of the iodoacetyl group, leading to reduced labeling efficiency.

Light: Iodoacetyl reagents are sensitive to light, which can cause their degradation. Therefore, it is essential to perform labeling reactions in the dark.

Moisture: The presence of water can lead to the hydrolysis of the iodoacetyl group, rendering the reagent inactive. It is crucial to use anhydrous solvents for preparing stock solutions and to minimize the exposure of the solid reagent and stock solutions to moisture.

By carefully controlling these factors and following the recommended protocols, researchers can ensure the successful and efficient biotinylation of their target molecules using this compound, enabling a wide range of downstream applications.

References

Methodological & Application

Application Notes and Protocols for Labeling Cysteine Residues with Iodoacetyl-PEG4-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetyl-PEG4-biotin is a sulfhydryl-reactive biotinylation reagent widely used for covalently labeling proteins and peptides on cysteine residues. The iodoacetyl group specifically reacts with the thiol group of cysteine residues under mild alkaline conditions to form a stable thioether bond. The polyethylene (B3416737) glycol (PEG) spacer arm, consisting of four PEG units, enhances the water solubility of the reagent and the resulting biotinylated molecule, reduces steric hindrance for subsequent detection with avidin (B1170675) or streptavidin, and minimizes aggregation. This application note provides a detailed protocol for labeling cysteine residues with this compound, methods for quantifying the extent of labeling, and a workflow for the analysis of biotinylated proteins using mass spectrometry.

Principle of the Reaction

The labeling reaction involves the nucleophilic substitution of iodine by the sulfhydryl group of a cysteine residue. This reaction is most efficient at a pH range of 7.5-8.5, where the thiol group is deprotonated to the more reactive thiolate anion. The reaction is irreversible and results in the formation of a stable thioether linkage. To ensure the availability of free sulfhydryl groups for labeling, disulfide bonds within the protein may need to be reduced prior to the biotinylation reaction.

Data Presentation

Table 1: Recommended Molar Excess of this compound for Protein Labeling
Target MoleculeMolar Excess of Reagent (Reagent:Sulfhydryl)Expected Degree of Labeling
Purified Protein (e.g., IgG)3-5 foldHigh
Complex Protein Mixture (Lysate)5-10 foldModerate to High
Cysteine-containing Peptide2-4 foldHigh

Note: The optimal molar excess should be determined empirically for each specific protein and application.

Table 2: Influence of Reaction pH on Labeling Efficiency
Reaction pHRelative Labeling EfficiencyComments
6.5LowThiol groups are mostly protonated.
7.5ModerateReaction proceeds efficiently.
8.0-8.5HighOptimal pH for the reaction with sulfhydryl groups.[1]
> 9.0Moderate to HighIncreased risk of non-specific reaction with other nucleophilic residues like lysine.

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in Proteins

For proteins with intramolecular or intermolecular disulfide bonds, a reduction step is necessary to expose the cysteine residues for labeling.

Materials:

  • Protein sample

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reduction Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0

  • Desalting column

Procedure:

  • Dissolve the protein sample in Reduction Buffer to a final concentration of 1-5 mg/mL.

  • Add DTT or TCEP to a final concentration of 5-10 mM.

  • Incubate the reaction mixture for 1 hour at 37°C.

  • Remove the reducing agent immediately before biotinylation using a desalting column equilibrated with a nitrogen-purged, thiol-free buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 8.0).

Protocol 2: Biotinylation of Cysteine Residues

Materials:

  • Reduced protein sample from Protocol 1

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0 (degassed)

  • Desalting column

Procedure:

  • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution.

  • Add the desired molar excess of the this compound stock solution to the reduced protein sample. A 3- to 5-fold molar excess of the reagent over the concentration of sulfhydryl groups is generally sufficient for efficient labeling.[2]

  • Incubate the reaction mixture for 90 minutes at room temperature in the dark. Protecting the reaction from light is important to prevent the formation of free iodine, which can react with other residues such as tyrosine.[2]

  • Stop the reaction by adding a small molecule thiol-containing compound like 2-mercaptoethanol (B42355) or DTT to a final concentration of 10-20 mM to quench any unreacted this compound.

  • Remove the excess, unreacted biotinylation reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

Protocol 3: Quantification of Biotin (B1667282) Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for the determination of biotin incorporation.

Materials:

  • Biotinylated protein sample

  • HABA/Avidin solution

  • Spectrophotometer

Procedure:

  • Equilibrate the HABA/Avidin solution to room temperature.

  • Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette and measure the absorbance at 500 nm (A500_HABA/Avidin).

  • Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate for 2-5 minutes.

  • Measure the absorbance at 500 nm again (A500_HABA/Avidin/Biotin).

  • Calculate the concentration of biotin using the Beer-Lambert law and the change in absorbance. The molar extinction coefficient for the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.

Visualizations

G cluster_0 Protein Preparation cluster_1 Biotinylation Reaction cluster_2 Purification & Analysis Protein Protein with Disulfide Bonds ReducedProtein Reduced Protein with Free Cysteines Protein->ReducedProtein Reduction (DTT/TCEP) BiotinylatedProtein Biotinylated Protein ReducedProtein->BiotinylatedProtein pH 8.0-8.5 Dark, RT, 90 min BiotinReagent This compound BiotinReagent->BiotinylatedProtein PurifiedProtein Purified Biotinylated Protein BiotinylatedProtein->PurifiedProtein Desalting Column Analysis Quantification (HABA) & Downstream Apps PurifiedProtein->Analysis

Caption: Experimental workflow for cysteine labeling.

G cluster_0 Sample Preparation & Labeling cluster_1 Protein Digestion & Enrichment cluster_2 Mass Spectrometry Analysis CellLysate Cell Lysate Reduction Reduction of Disulfides CellLysate->Reduction Alkylation Alkylation with This compound Reduction->Alkylation Digestion Tryptic Digestion Alkylation->Digestion Enrichment Streptavidin Affinity Purification Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis: Peptide ID & Quantification LCMS->DataAnalysis

Caption: Proteomics workflow for biotinylated proteins.

G cluster_0 Redox Signaling Pathway ROS Reactive Oxygen Species (ROS) ProteinCysSH Protein-Cys-SH (Reduced) ROS->ProteinCysSH Oxidation ProteinCysSOH Protein-Cys-SOH (Sulfenic Acid) ProteinCysSH->ProteinCysSOH Labeling This compound Labeling ProteinCysSH->Labeling Blocks Labeling Downstream Downstream Signaling ProteinCysSOH->Downstream Signal Transduction ProteinCysSOH->Labeling Enables Differential Analysis

Caption: Cysteine oxidation in redox signaling.

References

Application Notes and Protocols for Iodoacetyl-PEG4-biotin in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetyl-PEG4-biotin is a sulfhydryl-reactive biotinylation reagent that enables the specific labeling and subsequent purification of proteins containing cysteine residues. This reagent is particularly valuable for "pull-down" assays, a powerful technique used to isolate and identify protein-protein interactions. The iodoacetyl group forms a stable, covalent thioether bond with the sulfhydryl group of cysteine residues. The polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the reagent and the biotin (B1667282) moiety allows for high-affinity capture by streptavidin-conjugated beads.

This document provides detailed protocols and application notes for utilizing this compound in pull-down assays to study protein-protein interactions, with a specific example focusing on the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Principle of the Method

The pull-down assay using this compound is a multi-step process. First, a "bait" protein with an accessible cysteine residue is biotinylated. This biotinylated bait is then incubated with a complex protein mixture, such as a cell lysate, containing potential "prey" proteins. If a prey protein interacts with the bait, it will be pulled down as part of a complex. This complex is then captured on streptavidin-coated agarose (B213101) or magnetic beads. After a series of washes to remove non-specifically bound proteins, the prey protein is eluted from the beads and can be identified by downstream applications like Western blotting or mass spectrometry.

Materials and Reagents

  • This compound: Store at -20°C, protected from light and moisture.

  • Cell Lysis Buffer: (e.g., RIPA buffer, or a non-denaturing lysis buffer such as 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer at pH 7.5-8.5. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) during the labeling reaction.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reducing disulfide bonds.

  • Quenching Reagent: A thiol-containing reagent like DTT or 2-mercaptoethanol.

  • Streptavidin-conjugated beads: Agarose or magnetic beads.

  • Wash Buffers: A series of buffers with increasing stringency to minimize non-specific binding (e.g., PBS with varying concentrations of salt and/or detergent).

  • Elution Buffer: e.g., SDS-PAGE sample buffer (Laemmli buffer), high concentration of free biotin, or a buffer with low pH.

Experimental Protocols

Part 1: Biotinylation of the Bait Protein

This protocol describes the biotinylation of a purified "bait" protein containing accessible cysteine residues.

  • Protein Preparation:

    • Dissolve the purified bait protein in a suitable reaction buffer (e.g., 50 mM HEPES, pH 8.0) at a concentration of 1-5 mg/mL.

    • If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling. Add a 5- to 10-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.

    • Crucially, remove the reducing agent before adding the this compound. This can be achieved by dialysis or using a desalting column.

  • Biotinylation Reaction:

    • Prepare a fresh stock solution of this compound in an organic solvent like DMSO or DMF (e.g., 10 mM).

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each specific protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photodegradation of the iodoacetyl group.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as DTT to a final concentration of 20 mM. This will react with any excess this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Biotinylation Reagent:

    • Remove the unreacted this compound and the quenching reagent by dialysis or using a desalting column. The purified biotinylated bait protein is now ready for use in the pull-down assay.

Part 2: Pull-Down Assay

This protocol outlines the procedure for using the biotinylated bait protein to capture interacting "prey" proteins from a cell lysate.

  • Preparation of Cell Lysate:

    • Culture cells to the desired confluency. For studying specific signaling pathways, cells may be treated with appropriate stimuli (e.g., EGF for the EGFR pathway).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Binding of Bait and Prey Proteins:

    • Incubate a defined amount of the biotinylated bait protein with the cell lysate (e.g., 1-5 µg of bait protein per 500-1000 µg of cell lysate).

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.

  • Capture of Biotinylated Protein Complexes:

    • Equilibrate the streptavidin beads by washing them three times with lysis buffer.

    • Add the equilibrated streptavidin beads to the lysate-bait protein mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated bait protein complexes to bind to the streptavidin beads.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Carefully remove the supernatant (this is the "flow-through" fraction, which can be saved for analysis).

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:

      • Two washes with lysis buffer.

      • Two washes with a high-salt buffer (e.g., lysis buffer with 500 mM NaCl).

      • Two washes with a low-salt buffer (e.g., lysis buffer with 150 mM NaCl).

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins from the beads using one of the following methods:

      • Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will contain the bait and prey proteins. This method is suitable for analysis by Western blotting.

      • Competitive Elution: Incubate the beads with a high concentration of free biotin (e.g., 2-10 mM) in a suitable buffer. This will displace the biotinylated bait protein complexes. This method is gentler and may be more suitable for downstream functional assays or mass spectrometry.

      • On-bead Digestion: For mass spectrometry analysis, proteins can be digested with a protease (e.g., trypsin) directly on the beads. The resulting peptides are then eluted for analysis.

Part 3: Analysis of Pulled-Down Proteins

The eluted proteins can be analyzed by various methods to identify the interacting partners.

  • Western Blotting: This technique is used to confirm the presence of a specific, known interacting protein. The eluted samples are run on an SDS-PAGE gel, transferred to a membrane, and probed with an antibody specific to the suspected prey protein.

  • Mass Spectrometry: For the unbiased identification of novel interacting proteins, the eluted samples can be analyzed by mass spectrometry. This powerful technique can identify and quantify the proteins present in the pull-down eluate.

Data Presentation

Quantitative data from pull-down assays, particularly when analyzed by mass spectrometry, can be summarized in tables for clear interpretation.

Table 1: Example of Quantitative Mass Spectrometry Data from a Pull-Down Assay. This table shows a list of proteins identified as potential interactors of a biotinylated bait protein. The enrichment factor is a ratio of the protein's abundance in the bait pull-down compared to a negative control (e.g., pull-down with beads alone or a non-relevant biotinylated protein).

Protein IDGene NameProtein NameEnrichment Factor (Bait vs. Control)p-valueNumber of Unique Peptides
P00533EGFREpidermal growth factor receptor- (Bait)--
P62993GRB2Growth factor receptor-bound protein 215.2< 0.00112
P43403SHC1SHC-transforming protein 112.8< 0.0019
Q13485SOS1Son of sevenless homolog 18.5< 0.017
P27361PLCG11-phosphatidylinositol-4,5-bisphosphate phosphodiesterase gamma-17.1< 0.016
P06239LCKTyrosine-protein kinase Lck1.2> 0.052

Table 2: Recommended Parameters for this compound Labeling. This table provides a starting point for optimizing the biotinylation reaction.

ParameterRecommended RangeNotes
pH 7.5 - 8.5A slightly alkaline pH promotes the reaction with the thiol group.[1]
Molar Excess of Reagent 10- to 20-fold over proteinThe optimal ratio should be determined empirically.
Reaction Temperature Room Temperature (20-25°C)Can be performed at 4°C for longer incubation times to minimize protein degradation.
Reaction Time 1 - 2 hoursCan be extended to overnight at 4°C.
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve labeling efficiency.
Quenching Reagent 20 mM DTT or 2-mercaptoethanolA thiol-containing reagent to consume excess iodoacetyl groups.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_labeling Biotinylation cluster_pulldown Pull-Down cluster_analysis Analysis Bait Bait Protein (with Cysteine) Labeling Labeling with This compound Bait->Labeling Lysate Cell Lysate (Prey Proteins) Incubation Incubate Biotinylated Bait with Cell Lysate Lysate->Incubation Labeling->Incubation Capture Capture on Streptavidin Beads Incubation->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elution Elute Bound Proteins Wash->Elution WB Western Blot Elution->WB MS Mass Spectrometry Elution->MS

Caption: Workflow for a pull-down assay using this compound.

Example Signaling Pathway: EGFR Activation

This diagram illustrates a simplified EGFR signaling pathway, where a pull-down assay could be used to identify interactions between EGFR and its downstream signaling partners like GRB2 and SHC1.

egfr_signaling EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits SHC1 SHC1 EGFR->SHC1 Recruits SOS1 SOS1 GRB2->SOS1 Binds SHC1->GRB2 RAS RAS SOS1->RAS Activates Downstream Downstream Signaling (e.g., MAPK Pathway) RAS->Downstream

Caption: Simplified EGFR signaling pathway.

References

Site-Specific Protein Labeling with Iodoacetyl-PEG4-biotin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a critical technique in biomedical research and drug development, enabling the precise attachment of probes, tags, or therapeutic payloads to proteins of interest. Iodoacetyl-PEG4-biotin is a sulfhydryl-reactive biotinylation reagent that offers a powerful tool for achieving site-specific labeling of proteins at cysteine residues. The iodoacetyl group selectively reacts with the thiol group of cysteine residues under mild conditions, forming a stable thioether bond. The polyethylene (B3416737) glycol (PEG) spacer arm, in this case, a tetraethylene glycol (PEG4) chain, enhances the water solubility of the reagent and the resulting biotinylated protein, minimizing aggregation and steric hindrance. This, in turn, preserves the biological activity of the labeled protein and improves the accessibility of the biotin (B1667282) moiety for detection or purification.

This document provides detailed application notes and protocols for the use of this compound in site-specific protein labeling, with a focus on its applications in drug development and targeted therapies.

Principle of Reaction

The iodoacetyl group of this compound reacts specifically with the sulfhydryl group (-SH) of cysteine residues via nucleophilic substitution, forming a stable, covalent thioether bond. This reaction is most efficient at a slightly alkaline pH (7.5-8.5) and should be performed in the dark to prevent the formation of free iodine, which can lead to non-specific reactions with other amino acid residues such as tyrosine, tryptophan, and histidine.

cluster_reactants Reactants cluster_products Products Protein Protein-SH (Cysteine Residue) Product Protein-S-CH2-CO-NH-PEG4-biotin (Stable Thioether Bond) Protein->Product Reaction at pH 7.5-8.5 Reagent This compound Reagent->Product HI HI (Byproduct)

Caption: Chemical reaction of this compound with a protein's cysteine residue.

Key Features and Advantages of this compound

  • Site-Specificity: The iodoacetyl group provides high selectivity for cysteine residues, allowing for controlled and site-specific labeling.

  • Stable Bond Formation: The resulting thioether bond is highly stable, ensuring the integrity of the labeled protein conjugate in various downstream applications.

  • Enhanced Solubility: The hydrophilic PEG4 spacer arm improves the water solubility of both the reagent and the biotinylated protein, reducing the risk of aggregation.[1]

  • Reduced Steric Hindrance: The spacer arm physically separates the biotin molecule from the protein, minimizing steric hindrance and improving the efficiency of biotin-avidin/streptavidin interactions.

  • Versatility: Biotinylated proteins can be used in a wide range of applications, including protein purification, immunoassays, and targeted drug delivery.

Experimental Protocols

A. Preparation of Protein for Labeling (Disulfide Bond Reduction)

For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free sulfhydryl groups for labeling.

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4). Avoid buffers containing primary amines like Tris if there's a possibility of side reactions.

  • Reducing agent:

    • Dithiothreitol (DTT)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • 2-Mercaptoethylamine (2-MEA) for partial reduction of antibodies.[2][3]

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette.

  • Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3.[2][3]

Protocol for Complete Reduction:

  • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Add DTT or TCEP to a final concentration of 5-10 mM.

  • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Immediately remove the excess reducing agent using a desalting column or dialysis against the reaction buffer. The protein with free sulfhydryl groups is now ready for biotinylation.

Protocol for Partial Reduction of Antibodies (e.g., IgG):

This method is often used to selectively reduce the hinge-region disulfide bonds of antibodies, allowing for site-specific labeling without dissociating the antibody heavy and light chains.

  • Prepare a solution of the antibody (e.g., IgG) at 1-10 mg/mL in a suitable buffer (e.g., 0.1 M sodium phosphate, 5 mM EDTA, pH 6.0).[2][3]

  • Add 2-MEA to a final concentration of 50 mM.[2][3]

  • Incubate for 90 minutes at 37°C.[2][3]

  • Allow the solution to cool to room temperature.

  • Remove the excess 2-MEA using a desalting column equilibrated with the reaction buffer (50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3).[2][3]

B. Biotinylation of the Protein

Materials:

  • Reduced protein solution from the previous step.

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the this compound if it is not readily water-soluble.

  • Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3.[2][3]

  • Desalting column or dialysis cassette.

Protocol:

  • Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in DMF, DMSO, or the reaction buffer if soluble.

  • Determine the concentration of free sulfhydryl groups in the reduced protein solution, for example, using Ellman's reagent (DTNB).

  • Add the this compound stock solution to the reduced protein solution to achieve a 2- to 5-fold molar excess of the biotin reagent over the free sulfhydryl groups.[4] A 4-fold molar excess is a good starting point for optimization.[2][3][5]

  • Incubate the reaction for 90 minutes at room temperature in the dark.[2][3][5]

  • Remove the unreacted this compound by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • The biotinylated protein is now ready for quantification and downstream applications.

cluster_prep Protein Preparation cluster_labeling Biotinylation Reaction cluster_purification Purification and Analysis Start Start with Protein Solution Reduce Disulfide Bond Reduction (e.g., DTT, TCEP, or 2-MEA) Start->Reduce Purify_Reduce Remove Reducing Agent (Desalting Column / Dialysis) Reduce->Purify_Reduce Add_Biotin Add this compound (2-5x molar excess) Purify_Reduce->Add_Biotin Incubate Incubate (90 min, RT, in the dark) Add_Biotin->Incubate Purify_Final Remove Excess Biotin Reagent (Desalting Column / Dialysis) Incubate->Purify_Final Quantify Quantify Biotin Incorporation (HABA Assay) Purify_Final->Quantify End Biotinylated Protein Ready for Use Quantify->End

Caption: Experimental workflow for site-specific protein biotinylation.

Quantification of Biotin Incorporation

Determining the degree of biotinylation, or the biotin-to-protein ratio, is crucial for ensuring the consistency and performance of the labeled protein in downstream applications. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward colorimetric method for this purpose.[6][7]

Principle of the HABA Assay:

HABA dye binds to avidin (B1170675), forming a complex with a characteristic absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm. This change in absorbance is directly proportional to the amount of biotin in the sample.[6][7]

Protocol for HABA Assay:

  • Prepare a HABA/Avidin solution according to the manufacturer's instructions.

  • Measure the absorbance of the HABA/Avidin solution at 500 nm (A500 HABA/Avidin).

  • Add a known volume of the biotinylated protein solution to the HABA/Avidin solution and mix well.

  • Measure the absorbance of the mixture at 500 nm after the reading has stabilized (A500 HABA/Avidin/Biotin).

  • Calculate the biotin-to-protein ratio using the formulas provided in the table below.

Quantitative Data and Calculations

ParameterFormulaNotes
Change in Absorbance (ΔA500) (A500 HABA/Avidin) - (A500 HABA/Avidin/Biotin)A larger change indicates a higher degree of biotinylation.
Concentration of Biotin (mM) ΔA500 / (ε × path length)ε (molar extinction coefficient of HABA-avidin complex) = 34,000 M⁻¹cm⁻¹. Path length is typically 1 cm for a standard cuvette.
Concentration of Protein (mM) Protein concentration (mg/mL) / Molecular weight of protein (mg/mmol)Ensure the molecular weight of the protein is accurate.
Biotin-to-Protein Molar Ratio [Biotin] (mM) / [Protein] (mM)This gives the average number of biotin molecules per protein molecule.

Table 1: Formulas for Calculating Biotin-to-Protein Ratio using the HABA Assay.

ReagentMolar Excess (Reagent:Sulfhydryl)Expected Biotin:Protein RatioNotes
This compound2:11-2Lower molar excess for proteins sensitive to modification.
This compound4:12-4A good starting point for many proteins, including antibodies.[2][3][5]
This compound10:1>4May be necessary for less reactive cysteines but increases the risk of non-specific labeling and protein aggregation.

Table 2: General Guidelines for Molar Excess and Expected Biotinylation Ratios. (Note: These are general guidelines, and the optimal ratio should be determined empirically for each specific protein and application).

Applications in Drug Development

Site-specific biotinylation with this compound has significant applications in various stages of drug development, from target validation to the development of novel therapeutic modalities.

A. Targeted Drug Delivery

Biotin can serve as a targeting ligand due to the overexpression of biotin receptors on the surface of many cancer cells.[8] Biotinylated drug carriers, such as nanoparticles or liposomes, can be used to selectively deliver therapeutic agents to tumor sites, thereby enhancing efficacy and reducing off-target toxicity.[8] The use of this compound allows for the covalent attachment of these carriers to targeting moieties, such as antibody fragments containing a free cysteine, in a site-specific manner.

A recent study demonstrated the synthesis of biotin-PEG4-diarylidenyl piperidone (DAP) prodrugs for targeted cancer therapy. The biotin-PEG4 moiety was coupled to the DAP derivatives to enhance their tumor-targeting ability. The results showed that these prodrugs had good antitumor efficacy with limited toxicity and low drug resistance.

cluster_construct Construct Assembly cluster_delivery Targeted Delivery Drug Therapeutic Payload ADC Targeted Drug Construct Antibody Targeting Moiety (e.g., Antibody Fragment with Cys) Antibody->ADC Site-specific Labeling Biotin_Linker This compound Biotin_Linker->ADC Tumor_Cell Tumor Cell (Overexpressing Biotin Receptor) ADC->Tumor_Cell Targeting Healthy_Cell Healthy Cell ADC->Healthy_Cell Minimal Interaction Internalization Internalization and Drug Release Tumor_Cell->Internalization

Caption: Conceptual diagram of targeted drug delivery using a biotinylated construct.

B. Development of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. Site-specific conjugation is crucial for producing homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR), which is a critical quality attribute affecting both efficacy and safety.

This compound can be used in a pre-targeting approach for ADC development. In this strategy, a biotinylated antibody is administered first, followed by a streptavidin-conjugated cytotoxic drug. The high-affinity interaction between biotin and streptavidin ensures the delivery of the drug to the target site. Alternatively, engineered antibodies with a free cysteine residue can be directly conjugated to a drug-linker construct containing an iodoacetyl group, with the PEG4-biotin moiety serving as a component of the linker to improve pharmacokinetic properties.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no biotinylation Incomplete reduction of disulfide bonds.Ensure complete removal of the reducing agent before adding the biotinylation reagent. Increase the concentration of the reducing agent or the incubation time.
Inactive biotinylation reagent.Use a fresh stock of this compound. Ensure it has been stored correctly, protected from moisture.
Insufficient molar excess of biotin reagent.Increase the molar ratio of this compound to the protein.
Protein precipitation High degree of biotinylation leading to aggregation.Reduce the molar excess of the biotinylation reagent. The PEG4 spacer helps to mitigate this, but over-labeling can still be an issue.
Unfavorable buffer conditions.Ensure the protein is in a suitable buffer and at an appropriate concentration.
High background in downstream assays Incomplete removal of unreacted biotin.Ensure thorough purification of the biotinylated protein using a desalting column or dialysis.
Non-specific binding of the biotinylated protein.Include a blocking step in your assay protocol. The PEG4 spacer can help reduce non-specific binding.

Table 3: Troubleshooting Guide for Protein Biotinylation.

Conclusion

This compound is a valuable reagent for the site-specific labeling of proteins at cysteine residues. Its unique combination of a highly specific reactive group and a hydrophilic PEG spacer makes it an ideal tool for a wide range of applications, particularly in the field of drug development. By following the detailed protocols and guidelines presented in this document, researchers can achieve efficient and reproducible biotinylation of their proteins of interest, paving the way for novel diagnostic and therapeutic strategies.

References

Application Notes: Iodoacetyl-PEG4-Biotin for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iodoacetyl-PEG4-biotin is a sulfhydryl-reactive biotinylation reagent used for covalently labeling antibodies and other proteins. This method offers a distinct advantage over amine-based conjugation (e.g., NHS esters) by targeting cysteine residues, allowing for more site-specific and controlled labeling. The iodoacetyl group specifically reacts with free sulfhydryl (-SH) groups to form a stable thioether bond.[1][2] This is particularly useful for conjugating antibodies at the hinge region, which is rich in disulfide bonds and distant from the antigen-binding site, thereby minimizing the impact on antibody function.[3][4]

The integrated polyethylene (B3416737) glycol (PEG) spacer arm (PEG4) provides hydrophilicity and reduces steric hindrance between the biotin (B1667282) molecule and the antibody, improving the accessibility of biotin for detection by streptavidin or avidin.[5] Biotinylated antibodies are indispensable tools in a wide array of research and diagnostic applications, including ELISA, Western blotting, immunohistochemistry (IHC), flow cytometry, immunoprecipitation, and affinity purification.[6][7][8]

Principle of Reaction

The conjugation process involves two primary stages:

  • Reduction of Disulfide Bonds: Most native antibodies, particularly IgG, have accessible disulfide bonds in the hinge region that can be selectively reduced to generate free sulfhydryl groups.[3][9] Common reducing agents include Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and 2-Mercaptoethylamine (2-MEA).[4][9][10] TCEP is often preferred as it is effective over a broad pH range and does not contain thiols that require removal before the alkylation step.[4]

  • Alkylation of Sulfhydryl Groups: The iodoacetyl group of the biotin reagent undergoes a nucleophilic substitution reaction with the generated free thiol group from a cysteine residue. This reaction, typically performed between pH 7.5 and 8.5, results in the formation of a stable, covalent thioether linkage.[2]

Figure 1. Two-step workflow for antibody biotinylation using this compound.
Quantitative Data Summary

Proper quantification and optimization are critical for reproducible biotinylation. The degree of labeling (DOL), or molar substitution ratio (MSR), affects assay performance.[11][12] Over-biotinylation can lead to protein precipitation and loss of function, while under-labeling results in weak signals.[12]

ParameterRecommended Range/ValueNotes
Reducing Agent Molarity 5-50 mMDependent on the specific agent and desired extent of reduction. 50mM 2-MEA can selectively reduce hinge-region disulfides.[9]
Iodoacetyl-Biotin:Sulfhydryl Molar Ratio 3:1 to 5:1A molar excess ensures efficient modification of the generated sulfhydryl groups. Optimization may be required for specific applications.[2][9]
Reaction pH 7.5 - 8.5Optimal range for the specific alkylation of thiols by iodoacetamide.[2][13] At lower pH, the reaction is slower; at higher pH (>10), reactivity with other groups like amines can occur.[2]
Reaction Time 90 minutesTypically sufficient for the alkylation step at room temperature.[9]
Reaction Temperature Room Temperature or 37°CReduction is often performed at 37°C, while the biotinylation step proceeds efficiently at room temperature.[9]

Protocols

Protocol 1: Selective Reduction and Biotinylation of IgG Antibodies

This protocol is designed to selectively reduce the disulfide bonds in the hinge region of an IgG antibody, followed by conjugation with this compound.

A. Materials and Reagents

  • IgG Antibody (1-10 mg/mL)

  • Reduction Buffer: 0.1 M Sodium Phosphate, 5 mM EDTA, pH 6.0

  • Conjugation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.3[2]

  • 2-Mercaptoethylamine•HCl (2-MEA)[9]

  • This compound

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Desalting Columns (e.g., Zeba™ Spin Desalting Columns)[9]

  • Quenching Solution: 1 M Glycine or 50 mM L-Cysteine

B. Experimental Procedure

Figure 2. Experimental workflow for selective antibody biotinylation.
  • Antibody Reduction:

    • Prepare the antibody in the Reduction Buffer at a concentration of 1-10 mg/mL.

    • To 1 mL of the antibody solution, add a sufficient amount of 2-MEA to reach a final concentration of 50 mM.[9]

    • Mix gently and incubate the reaction for 90 minutes at 37°C.[9]

  • Removal of Reducing Agent:

    • Allow the solution to cool to room temperature.

    • Immediately remove the excess 2-MEA using a desalting column equilibrated with degassed Conjugation Buffer . This step is critical to prevent the reducing agent from quenching the iodoacetyl reaction.

  • Preparation of Biotin Reagent:

    • This compound is moisture-sensitive and should be equilibrated to room temperature before opening.[9]

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution.

  • Biotinylation Reaction:

    • Add the dissolved this compound to the reduced antibody solution. A 3- to 5-fold molar excess of the biotin reagent over the number of generated sulfhydryl groups is recommended.[2] For a typical IgG, selective reduction yields approximately 4 sulfhydryl groups per antibody.

    • Incubate the reaction for 90 minutes at room temperature, protected from light.[9]

  • Purification of Conjugate:

    • Remove unreacted this compound by passing the solution through a new desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

    • Determine the concentration of the biotinylated antibody by measuring the absorbance at 280 nm.

  • Characterization and Storage:

    • Determine the degree of biotinylation using an appropriate method, such as the HABA assay.[14]

    • Store the purified conjugate at 4°C for short-term use or aliquot and store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.[6]

Protocol 2: Characterization - HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[14]

A. Principle

The HABA dye binds to avidin, producing a distinct color with absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance. This change is directly proportional to the amount of biotin in the sample.[14]

B. Procedure

  • Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Add the HABA/Avidin solution to microplate wells.

  • Measure the absorbance at 500 nm (A500) of the HABA/Avidin solution alone (this is the blank).

  • Add a known volume of the biotinylated antibody solution to the wells. Mix and incubate for 5-10 minutes.

  • Measure the A500 of the sample wells.

  • Calculate the moles of biotin per mole of protein using the formulas provided by the assay kit manufacturer or standard calculators.

Application Example: Sandwich ELISA

Biotinylated antibodies are frequently used as detection reagents in sandwich ELISAs to enhance signal amplification through the high-affinity biotin-streptavidin interaction.[6][7]

Figure 3. Role of a biotinylated antibody in a sandwich ELISA signaling pathway.
Troubleshooting
ProblemPossible CauseRecommendation
Low/No Biotinylation Incomplete reduction of disulfides.Ensure the reducing agent is active and used at the correct concentration and incubation time.[9]
Thiol-containing substances in buffers.Use buffers free of thiols (e.g., Tris, glycine) during the conjugation step.[9]
Inactive this compound.The reagent is moisture-sensitive. Equilibrate to room temperature before opening and dissolve immediately before use.[9]
Antibody Precipitation Over-biotinylation or aggregation.Reduce the molar excess of the biotin reagent.[12] Ensure the antibody concentration is within the recommended range.
High Background in Assays Excess, unbound biotin reagent present.Ensure thorough purification of the conjugate using dialysis or a desalting column to remove all free biotin.[15]
Non-specific binding of the antibody.Optimize blocking steps and washing procedures in your specific application (e.g., ELISA, IHC).[16]
Inconsistent Results Variation in the degree of labeling.Carefully control all reaction parameters (reagent concentrations, pH, time, temperature). Quantify the degree of biotinylation for each batch.[15]
Antibody purity is low.Use an antibody that is >95% pure. Impurities with primary amines can interfere with some conjugation chemistries, although less of a concern for sulfhydryl-targeting.

References

Application Notes and Protocols for Iodoacetyl-PEG4-biotin in Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for the functional interrogation of enzymes and other reactive proteins within complex biological systems.[1] This technique utilizes active site-directed chemical probes to covalently label and enrich specific protein classes, enabling their identification and quantification. Iodoacetyl-PEG4-biotin is a valuable tool in the ABPP toolkit, particularly for the targeted analysis of cysteine-containing proteins. The iodoacetyl group serves as a reactive "warhead" that specifically and irreversibly forms a thioether bond with the sulfhydryl group of cysteine residues. The polyethylene (B3416737) glycol (PEG4) linker enhances solubility and reduces steric hindrance, while the biotin (B1667282) tag allows for the efficient enrichment of labeled proteins using streptavidin-based affinity purification.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in ABPP workflows, including direct labeling and competitive profiling for drug target identification.

Key Applications

  • Profiling of Cysteine-Reactive Enzymes: Identification and quantification of active enzymes that utilize a cysteine residue in their catalytic mechanism, such as certain proteases, kinases, and oxidoreductases.

  • Drug Target Identification: In a competitive ABPP format, this compound can be used to identify the protein targets of electrophilic drugs or small molecules that covalently modify cysteine residues.

  • Cysteine Redox Proteomics: Studying changes in the oxidation state of cysteine residues under different cellular conditions.

Experimental Workflows and Signaling Pathways

General Workflow for ABPP using this compound

The following diagram illustrates the general workflow for an activity-based protein profiling experiment using a biotinylated iodoacetyl probe.

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_enrichment Enrichment cluster_analysis Analysis Proteome Proteome (Cell Lysate, Tissue Homogenate) Labeled_Proteome Labeled Proteome Proteome->Labeled_Proteome Incubation Probe This compound Probe->Labeled_Proteome Enriched_Proteins Enriched Biotinylated Proteins Labeled_Proteome->Enriched_Proteins Affinity Purification Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enriched_Proteins On_Bead_Digestion On-Bead Digestion (e.g., Trypsin) Enriched_Proteins->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis Data Analysis (Protein ID & Quantification) LC_MS->Data_Analysis

General ABPP workflow using this compound.
Competitive ABPP for Drug Target Identification

Competitive ABPP is a powerful application for identifying the cellular targets of covalent inhibitors. In this workflow, the proteome is pre-incubated with a drug or small molecule of interest before labeling with this compound. If the drug covalently modifies the same cysteine residue that the probe targets, it will block the binding of the probe, leading to a decrease in the signal for that protein in the subsequent analysis.

Competitive_ABPP cluster_control Control cluster_treatment Treatment cluster_analysis Quantitative Analysis Proteome_C Proteome + Vehicle (DMSO) Labeled_Proteome_C Labeled Proteome Proteome_C->Labeled_Proteome_C Probe_C This compound Probe_C->Labeled_Proteome_C Analysis Enrichment & LC-MS/MS Labeled_Proteome_C->Analysis Proteome_T Proteome + Covalent Inhibitor Partially_Labeled_Proteome Partially Labeled Proteome Proteome_T->Partially_Labeled_Proteome Probe_T This compound Probe_T->Partially_Labeled_Proteome Partially_Labeled_Proteome->Analysis Result Reduced Signal for Target Protein Analysis->Result

Workflow for competitive ABPP to identify drug targets.
Signaling Pathway Example: The Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Keap1 acts as a sensor of these stresses through its reactive cysteine residues. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, inhibiting its E3 ubiquitin ligase activity. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes. ABPP with cysteine-reactive probes can be used to study the reactivity of Keap1 cysteines and to identify small molecules that modulate this pathway.[2][3][4][5]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_basal Basal Conditions cluster_stress Oxidative/Electrophilic Stress cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Modified_Keap1 Modified Keap1 (Cysteine Adducts) Keap1_Nrf2->Modified_Keap1 Proteasome Proteasome Ub->Proteasome Degradation Nrf2 Degradation Proteasome->Degradation Electrophiles Electrophiles / ROS Electrophiles->Keap1_Nrf2 Modifies Keap1 Cysteines Nrf2_free Nrf2 (stabilized) Modified_Keap1->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Expression of Antioxidant Genes ARE->Gene_Expression

The Keap1-Nrf2 signaling pathway and its modulation by electrophiles.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical competitive ABPP experiment designed to identify the targets of a novel covalent inhibitor. In this example, a cancer cell lysate was treated with either the inhibitor or a vehicle control (DMSO) before labeling with this compound.

Table 1: Top 10 Proteins with Reduced Labeling by this compound in the Presence of a Covalent Inhibitor

Protein ID (UniProt)Gene NameProtein NameFold Change (Inhibitor/Control)p-valueCysteine Site(s) of Interest
P04035EGFREpidermal growth factor receptor0.12<0.001Cys797
P27361JAK3Tyrosine-protein kinase JAK30.18<0.001Cys909
Q02750BTKTyrosine-protein kinase BTK0.21<0.001Cys481
P12931SRCProto-oncogene tyrosine-protein kinase Src0.45<0.01Cys277
P08581METHepatocyte growth factor receptor0.52<0.01Cys1143
Q13554TECTyrosine-protein kinase Tec0.33<0.005Cys440
P42345ITKTyrosine-protein kinase ITK0.29<0.005Cys442
P00519ABL1Abelson murine leukemia viral oncogene homolog 10.61<0.05Cys305
Q13153BMXCytoplasmic tyrosine-protein kinase BMX0.38<0.01Cys496
P41240BLKTyrosine-protein kinase Blk0.41<0.01Cys350

Table 2: Proteins Unaffected by the Covalent Inhibitor (Selected Examples)

Protein ID (UniProt)Gene NameProtein NameFold Change (Inhibitor/Control)p-value
P02768ALBSerum albumin0.980.89
P68871HBBHemoglobin subunit beta1.020.91
P60709ACTBActin, cytoplasmic 10.950.75
P04406GAPDHGlyceraldehyde-3-phosphate dehydrogenase1.050.68
P10636-8TPI1Triosephosphate isomerase0.990.93

Note: The data presented in these tables are for illustrative purposes only and are intended to represent typical results from a competitive ABPP experiment. Actual results will vary depending on the specific inhibitor, proteome, and experimental conditions.

Experimental Protocols

Protocol 1: Direct ABPP of Cysteine-Reactive Proteins in Cell Lysate

Materials:

  • Cells of interest

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • This compound (stock solution in DMSO)

  • Streptavidin agarose (B213101) resin

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS, urea)

  • Elution buffer (e.g., SDS-PAGE sample buffer with excess free biotin)

  • Trypsin (proteomics grade)

  • Buffers for tryptic digestion (e.g., ammonium (B1175870) bicarbonate)

  • Reagents for peptide cleanup (e.g., C18 desalting columns)

Procedure:

  • Cell Lysis: Harvest cells and lyse in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Probe Labeling:

    • Dilute the proteome to a final concentration of 1-2 mg/mL in lysis buffer.

    • Add this compound to a final concentration of 10-50 µM. A no-probe control (DMSO only) should be included.

    • Incubate for 1 hour at room temperature, protected from light.

  • Enrichment of Labeled Proteins:

    • Add streptavidin agarose resin to the labeled proteome and incubate for 1-2 hours at 4°C with gentle rotation.

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the resin sequentially with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be: 1% SDS in PBS, 6 M urea (B33335) in PBS, and finally PBS alone.

  • On-Bead Tryptic Digestion:

    • Resuspend the washed resin in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.

  • Peptide Elution and Cleanup:

    • Centrifuge the resin and collect the supernatant containing the tryptic peptides.

    • Perform a second elution with a high-organic solvent (e.g., 50% acetonitrile, 0.1% formic acid) to recover any remaining peptides.

    • Combine the eluates and desalt the peptides using a C18 desalting column.

  • LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS for protein identification and quantification.

Protocol 2: Competitive ABPP for Target Identification of a Covalent Inhibitor

Materials:

  • Same as Protocol 1

  • Covalent inhibitor of interest (stock solution in DMSO)

Procedure:

  • Cell Lysis and Protein Quantification: Follow steps 1 and 2 from Protocol 1.

  • Inhibitor Treatment:

    • Divide the proteome into two aliquots: a treatment sample and a control sample.

    • To the treatment sample, add the covalent inhibitor to the desired final concentration.

    • To the control sample, add an equivalent volume of vehicle (e.g., DMSO).

    • Incubate for 30-60 minutes at room temperature.

  • Probe Labeling:

    • To both the inhibitor-treated and control proteomes, add this compound to a final concentration of 10-50 µM.

    • Incubate for 1 hour at room temperature, protected from light.

  • Enrichment, Digestion, and Analysis: Follow steps 4-7 from Protocol 1 for both the treated and control samples.

  • Data Analysis: Quantitatively compare the peptide/protein abundances between the inhibitor-treated and control samples. Proteins that show a significant decrease in abundance in the treated sample are potential targets of the inhibitor.

References

Application Notes and Protocols for Iodoacetyl-PEG4-biotin in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetyl-PEG4-biotin is a versatile, sulfhydryl-reactive biotinylation reagent that plays a crucial role in various facets of drug discovery. Its unique structure, featuring a reactive iodoacetyl group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a high-affinity biotin (B1667282) tag, enables the specific labeling and subsequent detection, purification, and analysis of cysteine-containing proteins and peptides. This document provides detailed application notes and protocols for the effective use of this compound in drug discovery research.

The iodoacetyl group selectively reacts with the sulfhydryl groups of cysteine residues under mild conditions to form a stable and irreversible thioether bond.[1][2] The PEG4 spacer enhances the water solubility of the reagent and the resulting biotinylated molecule, minimizing aggregation and steric hindrance.[3] The biotin moiety allows for strong and specific binding to avidin (B1170675) or streptavidin, facilitating a wide range of applications including affinity purification, western blotting, ELISA, and targeted protein degradation via Proteolysis-Targeting Chimeras (PROTACs).[4]

Physicochemical and Reaction Characteristics

A comprehensive understanding of the properties of this compound is essential for its successful application. The following tables summarize key quantitative data regarding its chemical properties, reaction specifics, and the stability of the resulting conjugate.

ParameterValueReference
Molecular Formula C22H39IN4O7S
Molecular Weight 630.54 g/mol
Spacer Arm Length ~27.1 Å[5]
Reactive Group Iodoacetyl[2]
Target Sulfhydryl groups (thiols) on Cysteine residues[2]
Solubility Soluble in organic solvents like DMSO and DMF; can be diluted into aqueous buffers.[5]

Table 1: Physicochemical Properties of this compound

ParameterConditionEfficacy/NoteReference
Optimal Reaction pH 7.5 - 8.5The reaction is most efficient at a slightly alkaline pH where the cysteine thiol group is deprotonated to the more nucleophilic thiolate anion.[1][6]
Reaction Temperature Room Temperature (20-25°C)Generally sufficient for efficient labeling.
Reaction Time 30 minutes to 2 hoursDependent on protein concentration and molar excess of the reagent.
Molar Excess 10-20 fold molar excess of this compound to proteinA starting point for optimization; higher excess may be needed for dilute protein solutions.
Side Reactions High pH (>8.5) or large excess of reagentCan lead to reaction with other nucleophilic amino acid side chains such as histidine, lysine, and tyrosine.[7][8]

Table 2: this compound Reaction Parameters

ParameterDescriptionStabilityReference
Bond Type Thioether bondHighly stable and considered irreversible under physiological conditions.[1]
Resistance to Hydrolysis HighThe thioether linkage is resistant to hydrolysis.[1]
Resistance to Reducing Agents HighThe thioether bond is not cleaved by common reducing agents like DTT or β-mercaptoethanol.[2]
Long-term Storage of Conjugate -20°C or -80°CFor long-term stability, storage at low temperatures is recommended to prevent protein degradation.[1]

Table 3: Stability of the Iodoacetyl-Protein Conjugate

Key Applications in Drug Discovery

Protein Biotinylation for Affinity-Based Applications

Biotinylation of a target protein enables its selective capture and analysis. This is fundamental for:

  • Pull-down Assays: To identify protein-protein interactions. A biotinylated "bait" protein is used to capture its interacting "prey" proteins from a cell lysate.

  • Enzyme-Linked Immunosorbent Assays (ELISA): For the detection and quantification of proteins.

  • Western Blotting: For the detection of specific proteins in a complex mixture.

  • Affinity Purification: To isolate a protein of interest from a crude sample.

Targeted Protein Degradation using PROTACs

This compound can be used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule with one end binding to a target protein and the other end recruiting an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG4 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]

Experimental Protocols

Protocol 1: Biotinylation of a Cysteine-Containing Protein

This protocol provides a general procedure for the biotinylation of a protein with available sulfhydryl groups.

Materials:

  • This compound

  • Protein of interest containing free cysteine(s)

  • Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for buffer exchange

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced prior to biotinylation. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed before adding the iodoacetyl reagent, as it will compete for the reaction. Buffer exchange using a desalting column is recommended to remove the reducing agent.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in DMF or DMSO to a stock concentration of 10 mM.

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark. The iodoacetyl group is light-sensitive.[2]

  • Removal of Excess Reagent:

    • Remove non-reacted this compound by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Quantification of Biotinylation (Optional):

    • The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.[3]

  • Storage:

    • Store the biotinylated protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: Streptavidin Pull-Down Assay with a Biotinylated Bait Protein

This protocol describes the use of a biotinylated protein to identify interacting partners from a cell lysate.

Materials:

  • Biotinylated bait protein (from Protocol 1)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin[10][11]

  • Cell lysate containing potential prey proteins

  • Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, pH 7.4

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-2.8 or SDS-PAGE sample buffer

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using acidic elution)

  • Protease and phosphatase inhibitors

Procedure:

  • Preparation of Streptavidin Beads:

    • Resuspend the streptavidin beads and transfer the desired amount to a new microcentrifuge tube.

    • Wash the beads three times with Binding/Wash Buffer. For each wash, resuspend the beads, pellet them using a magnetic stand or centrifugation, and discard the supernatant.[11]

  • Immobilization of Bait Protein:

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add the biotinylated bait protein to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

    • Pellet the beads and discard the supernatant.

    • Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

  • Binding of Prey Proteins:

    • Add the cell lysate (supplemented with protease and phosphatase inhibitors) to the beads with the immobilized bait protein.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Washing:

    • Pellet the beads and discard the supernatant (this is the "flow-through" fraction, which can be saved for analysis).

    • Wash the beads 3-5 times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Acidic Elution: Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and collect the supernatant containing the eluted proteins. Immediately neutralize the eluate by adding Neutralization Buffer.

    • Denaturing Elution: Add SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes. Pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against a specific prey protein. For unbiased identification of interacting partners, the eluate can be analyzed by mass spectrometry.

Visualizations

Signaling Pathway: Targeted Protein Degradation via PROTAC

PROTAC_Pathway cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC (this compound as linker) POI->PROTAC binds to Ternary POI-PROTAC-E3 Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->PROTAC is recruited by E3->Ternary PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI leads to PROTAC_recycled PROTAC (recycled) Ternary->PROTAC_recycled releases Ub Ubiquitin E2 E2 Ubiquitin- Conjugating Enzyme Ub->E2 E2->Ternary transfers Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome is recognized by Degradation Degraded Peptides Proteasome->Degradation degrades into

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow: Streptavidin Pull-Down Assay

Pull_Down_Workflow start Start biotinylation 1. Biotinylate Bait Protein (using this compound) start->biotinylation bead_prep 2. Prepare Streptavidin Beads (Wash and equilibrate) start->bead_prep lysate_prep Prepare Cell Lysate (with protease inhibitors) start->lysate_prep immobilization 3. Immobilize Biotinylated Bait Protein on Beads biotinylation->immobilization bead_prep->immobilization binding 4. Incubate Beads with Cell Lysate (Prey Proteins) immobilization->binding lysate_prep->binding washing 5. Wash Beads to Remove Non-specific Binders binding->washing elution 6. Elute Bound Proteins washing->elution analysis 7. Analyze Eluate (SDS-PAGE, Western Blot, Mass Spec) elution->analysis end End analysis->end

Caption: Workflow for a streptavidin pull-down assay.

References

Troubleshooting & Optimization

Optimizing Iodoacetyl-PEG4-Biotin Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Iodoacetyl-PEG4-biotin reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on reaction conditions, troubleshooting common issues, and offering answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with sulfhydryl groups?

A1: The optimal pH range for the alkylation of sulfhydryl groups (e.g., in cysteine residues) with this compound is slightly alkaline, typically between pH 7.5 and 8.5 [1][2][3][4][5]. This pH facilitates the deprotonation of the cysteine's sulfhydryl group (pKa ~8.5) to the more reactive thiolate anion (-S⁻), which readily attacks the iodoacetyl group[1][6].

Q2: How does pH affect the selectivity of the labeling reaction?

A2: At a pH of 7.5-8.5, the reaction is highly selective for cysteine residues[1][2]. However, at higher pH values (above 8.5), the selectivity decreases, and side reactions with other nucleophilic amino acid residues can occur, such as lysine (B10760008) (ε-amino group) and histidine (imidazole ring)[1][6][7]. At acidic pH (below 7.0), the reaction with cysteine is significantly slower[6].

Q3: What are the recommended buffer systems for this reaction?

A3: It is crucial to use non-nucleophilic buffers to avoid their reaction with the iodoacetyl group. Commonly recommended buffers include:

  • Phosphate-buffered saline (PBS)[1]

  • HEPES[1]

  • Tris-HCl can be used, but care must be taken as it contains a primary amine.[1] Borate and bicarbonate buffers are also suitable.[8]

Q4: Can reducing agents like DTT or TCEP be present during the labeling reaction?

A4: No. Reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) must be removed before adding the this compound reagent[1][3][9]. These agents contain free thiols that will react with the iodoacetyl group, competing with the target sulfhydryl groups on your protein and reducing labeling efficiency.

Q5: What is the primary reaction mechanism of this compound with a cysteine residue?

A5: The reaction is a bimolecular nucleophilic substitution (SN2) where the nucleophilic sulfur atom of a cysteine residue attacks the electrophilic carbon of the iodoacetyl group, forming a stable thioether bond and releasing iodide as a leaving group.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Labeling Incorrect pH of the reaction buffer.Ensure the buffer pH is within the optimal range of 7.5-8.5.[1]
Presence of reducing agents (e.g., DTT, TCEP) in the reaction.Remove all reducing agents before adding the iodoacetyl reagent using methods like dialysis or desalting columns.[1][9]
Inaccessible or oxidized cysteine residues (disulfide bonds).If targeting internal cysteines, consider partial denaturation. For disulfide bonds, reduce the protein with DTT or TCEP and then remove the reducing agent prior to labeling.[9]
Degraded this compound reagent.Use a fresh solution of the reagent. Iodoacetyl reagents are moisture-sensitive and should be stored properly.[3][5]
Protein Precipitation Change in protein solubility upon modification.Screen different buffer conditions, such as varying pH or including additives like mild detergents or stabilizers, to maintain protein solubility.[6]
Non-specific (Off-target) Labeling pH of the reaction buffer is too high.Lower the pH to the lower end of the recommended range (around 7.5) to increase specificity for cysteine residues.[9]
Excessive molar excess of this compound.Decrease the molar ratio of the labeling reagent to the protein. A 5- to 10-fold molar excess is a common starting point.[6]
Prolonged reaction time.Reduce the incubation time. Monitor the reaction progress to find the optimal duration.[6][9]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general framework. Optimal conditions may vary depending on the specific protein and experimental goals.

1. Protein Preparation:

  • Ensure the protein is in a suitable non-nucleophilic buffer at a pH between 7.5 and 8.5 (e.g., PBS, HEPES).

  • The protein concentration should ideally be between 1-10 mg/mL.[9]

  • If the target cysteine residues are involved in disulfide bonds, reduce the protein by incubating with a 10-20 fold molar excess of DTT or TCEP for 1 hour at room temperature.

  • Crucially , remove the reducing agent using a desalting column or dialysis before proceeding to the labeling step.[9]

2. Labeling Reaction:

  • Immediately before use, dissolve the this compound in a suitable solvent like DMSO or DMF, and then dilute it into the reaction buffer.[4]

  • Add the this compound solution to the protein solution. A common starting point is a 5- to 10-fold molar excess of the reagent over the protein.[6]

  • Incubate the reaction at room temperature for 1.5 to 2 hours or at 4°C overnight. Protect the reaction from light to prevent the formation of free iodine, which can cause side reactions.[5][7]

3. Quenching the Reaction:

  • After the incubation period, quench the reaction by adding a small molecule thiol, such as DTT, 2-mercaptoethanol, or cysteine, to a final concentration that is in excess of the initial this compound concentration.[6] This will consume any unreacted iodoacetyl groups.

4. Removal of Excess Reagent:

  • Remove the excess, unreacted this compound and the quenching reagent by dialysis or using a desalting column.

5. Characterization:

  • Determine the extent of biotinylation using methods such as the HABA assay or mass spectrometry.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_post Post-Reaction Processing start Start with Protein Solution buffer_exchange Buffer Exchange (pH 7.5-8.5, non-nucleophilic) start->buffer_exchange reduction Reduction of Disulfides (optional, with DTT/TCEP) buffer_exchange->reduction removal Removal of Reducing Agent (Dialysis/Desalting) reduction->removal add_reagent Add this compound (5-10x molar excess) removal->add_reagent incubation Incubate (RT for 2h or 4°C overnight, in dark) add_reagent->incubation quench Quench Reaction (e.g., DTT, Cysteine) incubation->quench purification Purification (Removal of excess reagent) quench->purification characterization Characterization (HABA assay, Mass Spec) purification->characterization end Biotinylated Protein characterization->end

Caption: Experimental workflow for labeling proteins with this compound.

reaction_mechanism cluster_main Optimal Reaction (pH 7.5-8.5) cluster_side Potential Side Reactions (pH > 8.5) protein_cys Protein-SH (Cysteine) thiolate Protein-S⁻ (Thiolate anion) protein_cys->thiolate Deprotonation product Protein-S-CH2-CO-PEG4-biotin (Stable Thioether Bond) thiolate->product iodoacetyl This compound iodoacetyl->product iodoacetyl_side This compound lysine Protein-NH2 (Lysine) side_product_lys Alkylated Lysine lysine->side_product_lys histidine Protein-Imidazole (Histidine) side_product_his Alkylated Histidine histidine->side_product_his iodoacetyl_side->side_product_lys iodoacetyl_side->side_product_his

Caption: Reaction mechanism of this compound with cysteine and potential side reactions.

References

Troubleshooting low biotinylation efficiency with Iodoacetyl-PEG4-biotin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iodoacetyl-PEG4-Biotin. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their biotinylation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to potential issues you might encounter during your biotinylation workflow.

Issue 1: Low or No Biotinylation Detected

Q1: I am seeing very low or no biotin (B1667282) signal in my western blot/ELISA. What are the likely causes?

Low or no biotinylation signal is a common issue that can stem from several factors throughout the experimental process. The primary areas to investigate are the integrity of your reagents, the reaction conditions, and the nature of your protein.

Troubleshooting Steps:

  • Verify Reagent Integrity:

    • This compound: This reagent is moisture-sensitive.[1][2][3][4] Ensure it has been stored properly at -20°C with a desiccant.[2][3] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][3][4] It is highly recommended to prepare solutions of this compound fresh immediately before each use and to avoid storing it in solution.[1][3][5]

    • Protein Sample: Confirm the concentration and purity of your protein. Ensure your protein has available free sulfhydryl (-SH) groups for the iodoacetyl chemistry to work.

  • Optimize Reaction Conditions:

    • pH: The optimal pH for the reaction between an iodoacetyl group and a sulfhydryl group is between 8.0 and 8.5.[5][6] At this pH, the cysteine's thiol group is sufficiently deprotonated to the more reactive thiolate form.[5]

    • Buffer Choice: Crucially, avoid buffers containing extraneous thiols, such as Dithiothreitol (DTT) or β-mercaptoethanol, as they will compete with your protein's cysteine residues for reaction with the this compound.[3][4][5] Suitable buffers include phosphate, borate, or Tris buffers, as long as they are free of thiol-containing compounds.[1][4]

    • Molar Ratio: A 3- to 5-fold molar excess of the iodoacetyl biotin reagent to the number of sulfhydryl groups is generally sufficient for efficient modification.[1][4] However, this may require optimization for your specific protein.

    • Incubation Time and Temperature: A typical incubation is 90 minutes at room temperature.[1][3][4] This can be optimized; longer incubation times may increase labeling but also risk protein degradation.[3] Performing the reaction at 37°C can increase the reaction rate.[5]

    • Light Exposure: Iodoacetyl reactions should be performed in the dark to limit the formation of free iodine, which can react with other residues like tyrosine, histidine, and tryptophan, leading to non-specific labeling and reduced efficiency for cysteine targeting.[1][3][7]

  • Ensure Availability of Free Sulfhydryls:

    • The iodoacetyl group specifically reacts with free (reduced) sulfhydryl groups on cysteine residues. If your protein's cysteines are involved in disulfide bonds, they will not be available for biotinylation.

    • Reduction Step: It may be necessary to perform a reduction step prior to biotinylation. Reagents like TCEP (Tris(2-carboxyethyl)phosphine) or 2-MEA (2-Mercaptoethylamine) can be used to reduce disulfide bonds.[1][4] It is critical to remove the reducing agent before adding the this compound, for example, by using a desalting column.[1][4]

Issue 2: High Background or Non-Specific Signal

Q2: My results show high background or non-specific binding. How can I improve the specificity of my biotinylation?

High background can obscure your specific signal and lead to false positives. This often arises from non-specific interactions of the biotinylated protein or from side reactions of the biotinylation reagent.

Troubleshooting Steps:

  • Control Reaction Specificity:

    • pH Control: While the optimal pH for cysteine labeling is 8.0-8.5, higher pH values can lead to off-target reactions with other amino acid residues like histidine and lysine.[6][7] Ensure your reaction buffer is maintained within the recommended pH range.

    • Molar Ratio: Using a large excess of the iodoacetyl reagent can increase the likelihood of reactions with other, less reactive amino acid side chains.[7] Titrate the molar ratio of this compound to your protein to find the optimal balance between labeling efficiency and specificity.

    • Quenching: After the desired incubation time, quench the reaction by adding a small molecule with a free thiol, such as β-mercaptoethanol or L-cysteine, to consume any unreacted this compound.[6]

  • Purification:

    • Removal of Excess Biotin: It is essential to remove any unreacted this compound after the reaction is complete. This can be achieved through dialysis or by using a desalting column.[1][3][4] Incomplete removal is a common cause of high background.[8]

  • Improve Assay Conditions:

    • Blocking: In downstream applications like western blotting or ELISA, ensure adequate blocking of non-specific binding sites on your membrane or plate.

    • Washing: Increase the number and stringency of wash steps after incubation with streptavidin conjugates.

Quantitative Data Summary

For reproducible results, it is crucial to control the reaction parameters. The following table summarizes key quantitative data for optimizing your biotinylation reaction.

ParameterRecommended Range/ValueNotes
Reaction pH 8.0 - 8.5Optimal for specific reaction with cysteine thiols.[5][6]
Molar Ratio (Reagent:Sulfhydryl) 3:1 to 5:1A starting point for optimization.[1][4]
Incubation Time 90 minutesCan be optimized based on protein stability and desired labeling.[1][3][4]
Incubation Temperature Room Temperature or 37°CHigher temperatures can increase reaction rate.[5]

Key Experimental Protocols

Protocol 1: General Protein Biotinylation with this compound

This protocol provides a general procedure for biotinylating a protein with available free sulfhydryl groups.

Materials:

  • Protein of interest in a thiol-free buffer

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3[1]

  • Anhydrous DMSO or DMF (if the biotin reagent is not water-soluble)

  • Quenching Solution: 1 M β-mercaptoethanol or L-cysteine[6]

  • Desalting column

Procedure:

  • Protein Preparation: Prepare your protein in the Reaction Buffer. If your protein has disulfide bonds that need to be labeled, perform a reduction step with an appropriate reducing agent (e.g., TCEP) and subsequently remove the reducing agent using a desalting column, equilibrating with the Reaction Buffer.

  • Biotin Reagent Preparation: Immediately before use, prepare a stock solution of this compound. If not readily water-soluble, dissolve it in a minimal amount of anhydrous DMSO or DMF before diluting it in the Reaction Buffer.[3]

  • Biotinylation Reaction: Add the desired molar excess of the this compound solution to your protein solution.

  • Incubation: Incubate the reaction mixture in the dark for 90 minutes at room temperature.[1][3][4]

  • Quenching (Optional but Recommended): Add quenching solution to stop the reaction.

  • Purification: Remove excess, unreacted biotin reagent using a desalting column equilibrated with your desired storage buffer.[1][3][4]

  • Quantification: Determine the degree of biotinylation using a suitable method (see below).

Protocol 2: Quantification of Biotinylation

Several methods can be used to determine the extent of biotinylation.

  • HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method.[9][10] It relies on the displacement of HABA from an avidin-HABA complex by the biotin in your sample, leading to a decrease in absorbance at 500 nm.[9][10]

  • Fluorescence Binding Assay: This method involves the complete hydrolysis of the biotinylated protein followed by a fluorescence binding assay that measures the enhancement of fluorescence of a streptavidin-fluorophore conjugate by biotin.[9]

  • Mass Spectrometry: For a precise determination of biotinylation sites and efficiency, mass spectrometry is a powerful tool.[11]

Visualizations

Experimental Workflow for Protein Biotinylation

experimental_workflow cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_analysis Analysis Protein Protein Sample Reduction Reduction (optional) e.g., TCEP Protein->Reduction If disulfides present Biotinylation Add this compound (pH 8.0-8.5, in the dark) Protein->Biotinylation If free -SH present Desalting1 Desalting Column (Remove Reductant) Reduction->Desalting1 Desalting1->Biotinylation Quenching Quench Reaction (e.g., L-cysteine) Biotinylation->Quenching Desalting2 Desalting Column (Remove Excess Biotin) Quenching->Desalting2 Quantification Quantify Biotinylation (HABA, MS, etc.) Desalting2->Quantification Downstream Downstream Application (Western, ELISA, etc.) Quantification->Downstream

Caption: A typical workflow for biotinylating a protein with this compound.

Troubleshooting Logic for Low Biotinylation Efficiency

troubleshooting_logic node_action node_action start Low Biotinylation Signal? reagent_check Reagent Integrity OK? start->reagent_check conditions_check Reaction Conditions Optimal? reagent_check->conditions_check Yes action_reagent Store biotin reagent properly. Prepare fresh solutions. reagent_check->action_reagent No sulfhydryl_check Free Sulfhydryls Present? conditions_check->sulfhydryl_check Yes action_conditions Adjust pH to 8.0-8.5. Use thiol-free buffer. Optimize molar ratio and time. conditions_check->action_conditions No action_sulfhydryl Reduce disulfide bonds (e.g., TCEP). Remove reducing agent before biotinylation. sulfhydryl_check->action_sulfhydryl No success Improved Biotinylation sulfhydryl_check->success Yes action_reagent->start action_conditions->start action_sulfhydryl->start

Caption: A decision tree for troubleshooting low biotinylation efficiency.

References

Preventing aggregation of proteins labeled with Iodoacetyl-PEG4-biotin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and protocols to prevent protein aggregation during and after labeling with Iodoacetyl-PEG4-biotin.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when labeling with this compound?

Protein aggregation after labeling can stem from several factors related to the protein's stability, the labeling chemistry, and the reaction conditions. Key causes include:

  • Disruption of Protein Structure: The covalent attachment of the this compound moiety to cysteine residues can alter the protein's native conformation, exposing hydrophobic patches that lead to self-association.[1]

  • Intermolecular Disulfide Bonds: If the protein has multiple free cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, causing aggregation.[1][] Adding a mild reducing agent can help prevent this.[][3]

  • Suboptimal Buffer Conditions: Proteins are least soluble at their isoelectric point (pI).[3] If the reaction buffer pH is close to the protein's pI, or if the labeling reaction itself shifts the pI closer to the buffer pH, aggregation can occur.[1][4] Ionic strength also plays a critical role in modulating electrostatic interactions that can lead to aggregation.[3]

  • High Concentrations: High concentrations of the protein or the labeling reagent increase the probability of intermolecular interactions and aggregation.[1][5]

  • "Solvent Shock": this compound is often dissolved in an organic solvent like DMSO or DMF.[6][7] Adding a high concentration of this solvent directly to the aqueous protein solution can cause localized denaturation and precipitation.[1]

Q2: How can I detect protein aggregation?

Aggregation can be detected through several methods:

  • Visual Observation: The simplest method is to look for visible particulate matter, cloudiness, or precipitation in the solution.[8]

  • UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be observed as a rising absorbance baseline at wavelengths around 340-400 nm.[1]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution and can detect the presence of large aggregates.[5][8]

  • Size-Exclusion Chromatography (SEC): During purification, aggregates will typically elute in the void volume of the SEC column, appearing as an early peak separate from the monomeric protein.[8][9]

Q3: How does the PEG4 linker in this compound affect protein stability?

The polyethylene (B3416737) glycol (PEG) spacer arm is hydrophilic and is designed to impart water solubility to the biotinylated molecule.[10][11] Compared to reagents with purely hydrocarbon spacers, the PEG linker generally reduces the risk of aggregation and improves the solubility of the labeled protein.[10][11] However, extensive labeling can still alter the protein's surface properties sufficiently to cause stability issues.

Q4: What is the optimal pH for labeling with this compound?

The iodoacetyl group reacts with free sulfhydryl groups (thiols) on cysteine residues. This reaction is most efficient at a pH between 7.5 and 8.5.[7][12] At this pH range, the thiol group is sufficiently deprotonated to act as a nucleophile.[12] However, it is crucial to balance reaction efficiency with protein stability, as some proteins may be unstable at a slightly alkaline pH.[13][14] It is recommended to choose a pH where the target protein is known to be stable, while still allowing for an acceptable reaction rate.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiment.

Problem 1: Precipitation occurs immediately upon adding the this compound reagent.

Possible Cause Recommended Solution
Solvent Shock The labeling reagent is dissolved in a high concentration of an organic solvent (e.g., DMSO), causing localized protein denaturation.[1]
Action: Add the dissolved reagent to the protein solution slowly and with gentle, continuous mixing.[13] Avoid vortexing, which can denature proteins. Consider preparing a more dilute stock of the biotin (B1667282) reagent to minimize the final solvent concentration.
High Reagent Concentration Localized high concentrations of the reagent can lead to rapid, uncontrolled labeling and precipitation.[13]
Action: Instead of adding the reagent in a single bolus, add it portion-wise over several minutes while gently mixing.

Problem 2: Aggregation occurs gradually during the incubation period.

Possible Cause Recommended Solution
Protein Instability The protein is inherently unstable under the chosen reaction conditions (pH, temperature, time).[1]
Action: Lower the incubation temperature (e.g., react at 4°C for a longer duration instead of room temperature).[13] Reduce the reaction time by optimizing the molar ratio of the reagent. Add known stabilizing excipients to the buffer (see Table 1).
Intermolecular Disulfide Bond Formation Oxidation of free cysteines on different protein molecules leads to aggregation.[1]
Action: Add a mild, non-thiol-containing reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a concentration of 0.5-1 mM to the reaction buffer.[1][3] TCEP will prevent disulfide formation without interfering with the iodoacetyl reaction.
Over-labeling Attaching too many biotin molecules alters the protein's surface charge and hydrophobicity, leading to reduced solubility.[13]
Action: Reduce the molar excess of the this compound reagent. Perform a titration experiment with different molar ratios (e.g., 1:1, 5:1, 10:1 reagent-to-protein) to find the optimal balance between labeling efficiency and protein stability.[1][13]
Incorrect Buffer pH The reaction pH is too close to the protein's isoelectric point (pI), minimizing its net charge and solubility.[3]
Action: Adjust the buffer pH to be at least one unit away from the protein's pI.[3] While the reaction is optimal at pH 7.5-8.5, a slightly lower pH (e.g., 7.2) may be necessary for pH-sensitive proteins.[13]

Problem 3: Aggregation is observed after purification or buffer exchange.

Possible Cause Recommended Solution
Suboptimal Storage Buffer The final storage buffer is not suitable for the newly modified protein, whose physicochemical properties (pI, surface hydrophobicity) have changed.[1]
Action: Screen different storage buffers. Consider adding stabilizing excipients like glycerol (B35011) (5-20%), arginine (50-500 mM), or low levels of non-ionic detergents (e.g., 0.05% Tween-20) to the final buffer.[3][8]
Concentration-Induced Aggregation The protein aggregates when concentrated to the desired final concentration.
Action: Concentrate the protein in the presence of stabilizing additives.[3] Avoid concentrating to excessively high levels if not necessary. If aggregation has already occurred, attempt to remove it using Size Exclusion Chromatography (SEC).[9]

Quantitative Data Summary

Table 1: Common Buffer Additives to Prevent Protein Aggregation

AdditiveTypical ConcentrationMechanism of Action
Salts (e.g., NaCl, KCl) 50-500 mMModulates electrostatic interactions and can shield hydrophobic patches.[5][15]
Glycerol, Sucrose 5-20% (v/v)Act as osmolytes, stabilizing the native protein structure by being preferentially excluded from the protein surface.[3][16]
Arginine, Glutamate 50-500 mMCan suppress aggregation by binding to charged and hydrophobic regions on the protein surface.[][3]
TCEP 0.5-1 mMA mild reducing agent that prevents the formation of intermolecular disulfide bonds without reacting with the iodoacetyl group.[1]
Non-ionic Detergents (e.g., Tween-20, CHAPS) 0.01-0.1%Can help solubilize exposed hydrophobic patches on the protein surface.[3][8]

Table 2: Recommended Starting Conditions for Labeling

ParameterRecommended RangeNotes
Protein Concentration 1-5 mg/mLHigher concentrations can increase reaction efficiency but may also increase aggregation risk.[5]
Buffer Phosphate, HEPES, or Bicarbonate bufferAvoid buffers with primary amines (like Tris) if using an NHS-ester reagent in a multi-step reaction. For iodoacetyl chemistry, these are generally acceptable.
pH 7.5 - 8.5Optimal for iodoacetyl reaction. Adjust based on the specific protein's stability profile.[7][12]
Reagent:Protein Molar Ratio 5:1 to 20:1Highly protein-dependent. Start with a lower ratio and optimize as needed.[6][11]
Temperature 4°C to 25°C (Room Temp)Lower temperatures slow the reaction but can improve protein stability.[13]
Incubation Time 30 min to 4 hoursDependent on temperature and molar ratio. Reactions at 4°C will require longer incubation times.[13]

Experimental Protocols

Protocol 1: General Protocol for Protein Labeling with this compound

  • Protein Preparation: a. Dialyze or exchange the buffer of the purified protein into a suitable reaction buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5-8.0). b. If the protein has internal disulfide bonds that need to be reduced to expose cysteines for labeling, treat with 5-10 mM DTT or TCEP for 1 hour. Crucially, remove the DTT/TCEP using a desalting column before adding the iodoacetyl reagent. If only preventing intermolecular disulfide bonds, add 0.5-1 mM TCEP to the reaction buffer and do not remove it.[1][9] c. Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation: a. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[6] Iodoacetyl solutions are not stable for long periods.[12]

  • Labeling Reaction: a. Add the calculated amount of dissolved this compound to the protein solution to achieve the desired molar excess (e.g., 10-fold). b. Add the reagent slowly while gently stirring the protein solution to prevent localized high concentrations. c. Incubate the reaction at room temperature for 90 minutes or at 4°C for 4-12 hours.[6] Protect the reaction from light, as iodoacetyl reagents can be light-sensitive.[7]

  • Quenching and Purification: a. (Optional) Quench the reaction by adding a small molecule thiol like 2-mercaptoethanol (B42355) or DTT to a final concentration of 10-20 mM to consume any unreacted iodoacetyl groups. b. Remove excess, unreacted biotin reagent and reaction byproducts using a desalting column, spin filtration, or dialysis against the desired storage buffer.[5][13]

Protocol 2: Post-Labeling Purification to Remove Aggregates

If aggregation is detected after the labeling reaction, Size Exclusion Chromatography (SEC) is the most effective method for separation.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of your monomeric protein.

  • Equilibration: Equilibrate the SEC column with at least two column volumes of your desired final storage buffer. This buffer should be optimized for the stability of the biotinylated protein, potentially containing additives like glycerol or arginine.

  • Sample Preparation: Before loading, centrifuge your labeled protein sample at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet large, insoluble aggregates.[9]

  • Chromatography: Carefully load the supernatant onto the equilibrated SEC column.

  • Fraction Collection: Collect fractions as the sample elutes. Aggregated protein will elute first, often in or near the void volume of the column, followed by the soluble, monomeric biotinylated protein.

  • Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to identify and pool the fractions containing the pure, monomeric labeled protein.

Visualizations

experimental_workflow cluster_prep 1. Protein Preparation cluster_label 2. Labeling Reaction cluster_purify 3. Purification P1 Purified Protein P2 Buffer Exchange into Reaction Buffer (pH 7.5-8.0) P1->P2 P3 Add 0.5-1 mM TCEP (Optional) P2->P3 L2 Add Reagent to Protein (Slowly, with mixing) P3->L2 L1 Dissolve this compound in DMSO L1->L2 L3 Incubate (e.g., RT, 90 min) Protect from light U1 Quench Reaction (Optional) L3->U1 U2 Remove Excess Reagent (Desalting / Dialysis) U1->U2 U3 Final Biotinylated Protein U2->U3

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_tree start Protein Aggregation Observed q1 When does aggregation occur? start->q1 q2 Is protein unstable in buffer? q1->q2 During incubation q4 Is final storage buffer optimal? q1->q4 After purification s1 Cause: Solvent Shock Action: Add reagent slowly q1->s1 Immediately after adding reagent q3 Was molar excess of reagent high? q2->q3 No s2 Cause: Instability / Oxidation Action: Lower temp, add TCEP q2->s2 Yes s3 Cause: Over-labeling Action: Reduce reagent ratio q3->s3 Yes s4 Cause: Buffer Mismatch Action: Screen buffers, add stabilizers

Caption: Troubleshooting decision tree for protein aggregation issues.

References

Iodoacetyl-PEG4-biotin storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Iodoacetyl-PEG4-biotin. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A: Proper storage is crucial to maintain the reactivity of this compound. It is recommended to store the product at -20°C upon receipt, protected from light and moisture.[1] Some suppliers may ship the product at ambient temperature, but long-term storage should be at low temperatures.[2] It is also advised to desiccate the product to prevent degradation from moisture.[1]

Q2: What are the best practices for handling this compound?

A: this compound is sensitive to moisture and temperature.[1] To prevent condensation, it is essential to allow the vial to equilibrate to room temperature before opening.[2] For optimal stability, especially when handling small quantities, it is best to handle the material under an inert gas.[1] Prepare solutions fresh right before use and avoid repeated freeze-thaw cycles.[1][3]

Q3: In which solvents is this compound soluble?

A: this compound is soluble in water, chloroform, and dimethyl sulfoxide (B87167) (DMSO).[1] The PEG4 linker enhances its water solubility.[1] For preparing stock solutions, anhydrous DMSO or dimethylformamide (DMF) can be used.[4]

Q4: What is the reactivity and stability of this compound?

A: The iodoacetyl group of this compound specifically reacts with free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins.[1] This reaction is most efficient at a pH range of 7.5-8.5 and results in the formation of a stable thioether bond. The reagent is sensitive to moisture and should be handled accordingly to prevent hydrolysis of the iodoacetyl group.[2] Stock solutions in anhydrous DMSO or DMF can be stable for several months at -20°C if moisture is completely excluded.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Biotinylation Absence of free sulfhydryl groups on the target molecule. Ensure your protein or molecule of interest has accessible free thiol groups. If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the biotinylation reagent.[1]
Presence of thiols in the reaction buffer. Use buffers that are free of sulfhydryl-containing compounds (e.g., Tris buffers are acceptable, but avoid buffers with DTT or β-mercaptoethanol during the biotinylation step).
Hydrolysis of the this compound reagent. Always allow the reagent vial to warm to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use and do not store reconstituted reagent.[5]
Incorrect reaction pH. The reaction of the iodoacetyl group with sulfhydryls is most efficient at a pH between 7.5 and 8.5. Ensure your reaction buffer is within this range.
High Background/Non-specific Binding Excess biotinylation reagent. Use a 3- to 5-fold molar excess of the iodoacetyl biotin (B1667282) reagent to the number of sulfhydryl groups to ensure efficient labeling without excessive unreacted reagent.[6] Remove unreacted biotin reagent after the reaction using a desalting column or dialysis.
Non-specific binding to purification media (e.g., streptavidin beads). Increase the stringency of your wash buffers by adding non-ionic detergents (e.g., Tween-20 or Triton X-100) or increasing the salt concentration. Pre-clearing your sample with unconjugated beads before adding the streptavidin beads can also reduce non-specific binding.[7]
Endogenous biotin in the sample. If working with cell or tissue lysates, endogenous biotinylated proteins can lead to high background. Use an avidin/biotin blocking kit to block these endogenous molecules before adding your biotinylated probe.[8]

Experimental Protocols

Protein Biotinylation with this compound

This protocol provides a general guideline for the biotinylation of a protein with available free sulfhydryl groups. Optimization may be required for specific applications.

Materials:

  • This compound

  • Protein of interest with free sulfhydryl groups

  • Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3[4]

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Biotinylation Reaction:

    • Add a 3- to 5-fold molar excess of the this compound solution to the protein solution.[6]

    • Incubate the reaction mixture in the dark for 90 minutes at room temperature.[4] Protecting the reaction from light is important to prevent the conversion of liberated iodide to iodine, which can react with tyrosine residues.[4]

  • Removal of Unreacted Biotin:

    • Remove the non-reacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).[4]

    • Monitor the fractions for protein presence, for example, by measuring absorbance at 280 nm. The first peak corresponds to the biotinylated protein.[4]

  • Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Biotinylation cluster_purification Purification cluster_storage Storage prep_protein Prepare Protein Solution (1-5 mg/mL in Reaction Buffer) reaction Incubate (90 min, RT, in the dark) prep_protein->reaction prep_biotin Prepare this compound (Fresh stock in DMSO/DMF) prep_biotin->reaction purify Remove Unreacted Biotin (Desalting Column/Dialysis) reaction->purify storage Store Biotinylated Protein purify->storage

Caption: Experimental workflow for protein biotinylation.

troubleshooting_logic start Low Biotinylation Signal? check_thiol Free Thiols Present? start->check_thiol Yes failure Problem Persists start->failure No, High Signal check_buffer Thiol-free Buffer? check_thiol->check_buffer Yes reduce_protein Reduce Disulfides (DTT/TCEP) check_thiol->reduce_protein No check_reagent Reagent Handled Correctly? check_buffer->check_reagent Yes change_buffer Use Thiol-free Buffer check_buffer->change_buffer No check_ph pH 7.5-8.5? check_reagent->check_ph Yes handle_correctly Equilibrate to RT, Use Fresh check_reagent->handle_correctly No adjust_ph Adjust Buffer pH check_ph->adjust_ph No success Successful Biotinylation check_ph->success Yes reduce_protein->check_buffer change_buffer->check_reagent handle_correctly->check_ph adjust_ph->success

Caption: Troubleshooting logic for low biotinylation.

References

Optimizing molar excess of Iodoacetyl-PEG4-biotin for labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of molar excess for labeling with Iodoacetyl-PEG4-biotin, a sulfhydryl-reactive reagent.

Frequently Asked Questions (FAQs)

Section 1: Optimizing the Labeling Reaction

Q1: What is the primary molecular target for this compound? this compound is an alkylating agent that primarily targets the sulfhydryl (thiol) groups of cysteine residues in proteins and peptides.[1][2][3] The reaction proceeds via a nucleophilic attack from the thiolate anion (-S⁻) of a cysteine residue on the iodoacetyl group, forming a highly stable and irreversible thioether bond.[1][3]

Q2: What is the recommended starting molar excess of this compound? The optimal molar excess depends on the number of available sulfhydryl groups on the target molecule and its concentration. A good starting point is a 3- to 5-fold molar excess of the iodoacetyl reagent over the moles of available sulfhydryls.[4][5] Optimization is key, and the ideal ratio may need to be determined empirically for each specific application.

Q3: How do reaction conditions affect the specificity and efficiency of labeling? Several factors are critical for controlling the reaction:

  • pH: The reaction is most efficient and specific for cysteines at a slightly alkaline pH of 7.5-8.5.[1][3][5] This is because the pKa of the cysteine sulfhydryl group is around 8.3, and the deprotonated thiolate anion is the reactive species.[1] At pH values above 9.0, the risk of off-target reactions with other amino acids, such as lysine (B10760008), increases significantly.[1][2]

  • Light Sensitivity: Iodoacetyl reactions should be performed in the dark or in amber tubes. Exposure to light can cause the generation of free iodine, which can lead to non-specific modification of tyrosine, histidine, and tryptophan residues.[2][5]

  • Temperature and Time: A typical incubation is for 30 to 90 minutes at room temperature.[4][6][7] Longer incubation times can increase the risk of non-specific labeling.

  • Reducing Agents: Buffers must be free of thiols (e.g., DTT, 2-mercaptoethanol) during the labeling step, as they will compete with the target sulfhydryls and consume the reagent.[4]

Section 2: Troubleshooting Guide

Q4: My labeling efficiency is very low. What are the possible causes and solutions? Low labeling efficiency is a common issue that can often be resolved by addressing one of the following points.

ProblemPossible CauseRecommended Solution
Low Labeling Efficiency Oxidized Cysteines: Target sulfhydryl groups have formed disulfide bonds (-S-S-) and are not available for reaction.Pre-treat the protein with a reducing agent like TCEP or DTT. Crucially, the reducing agent must be completely removed (e.g., via a desalting column) before adding the this compound.[2][4][8]
Suboptimal pH: The reaction buffer pH is too low (<7.5), meaning the cysteine residues are protonated (-SH) and not in their more reactive thiolate (-S⁻) form.Ensure the reaction buffer pH is within the optimal range of 7.5-8.5.[1][3]
Inaccessible Cysteines: The target cysteine residues are buried within the protein's 3D structure and are not accessible to the labeling reagent.Consider using mild, non-reducing denaturants to partially unfold the protein and expose the target sites. This must be done carefully to avoid irreversible denaturation.[8]
Degraded Reagent: The this compound reagent has degraded due to improper storage (exposure to moisture or light).Store the reagent desiccated and protected from light.[4] Prepare stock solutions fresh in an anhydrous solvent like DMF or DMSO immediately before use.[4][7]

Q5: My protein precipitated out of solution during or after the labeling reaction. Why did this happen? Protein precipitation is often a sign of over-labeling.[9][10] Attaching too many biotin (B1667282) molecules can alter the protein's native charge and hydrophobicity, leading to aggregation and precipitation.

  • Solution: Decrease the molar excess of this compound in the reaction.[10] Perform a titration experiment with varying molar ratios to find the highest level of labeling that can be achieved without causing precipitation.

Q6: I am observing non-specific labeling of other amino acids. How can I improve specificity? Non-specific labeling occurs when the iodoacetyl group reacts with nucleophilic amino acid side chains other than cysteine.

  • Cause: This is often caused by using a large molar excess of the reagent, a pH that is too high, or excessively long reaction times.[1][2][11] Histidine, methionine, and lysine are potential off-target sites, especially at pH > 9.[1][2]

  • Solution: To enhance specificity for cysteines, use the lowest effective molar excess of the biotin reagent and strictly maintain the reaction pH between 7.5 and 8.5.[5] Additionally, adhere to the recommended reaction time and protect the reaction from light.[2][5]

Q7: How do I stop the labeling reaction and remove the excess, unreacted this compound? It is critical to both stop the reaction and purify the labeled protein.

  • Quenching (Stopping the Reaction): Add a small molecule with a free thiol to the reaction mixture. This "quenching agent" will react with and consume any excess this compound. Common quenching agents include Dithiothreitol (DTT), 2-Mercaptoethanol, or L-cysteine at a final concentration of 10-50 mM.[1]

  • Purification (Removing Excess Reagent): After quenching, the labeled protein must be separated from the unreacted biotin and the quenching agent. Size-based purification methods are highly effective. Options include:

    • Size Exclusion Chromatography (SEC): Use pre-packed spin desalting columns for rapid buffer exchange and cleanup.[4][12]

    • Dialysis: Effective for larger sample volumes but more time-consuming.[9]

Experimental Protocols & Data

Recommended Starting Molar Excess

The ideal molar ratio is dependent on the protein and its concentration. The table below provides general guidelines.

Protein ConcentrationRecommended Molar Excess (Biotin : Sulfhydryl)Rationale
> 5 mg/mL3 - 5 foldHigher protein concentration drives the reaction, requiring less excess reagent.
1 - 5 mg/mL5 - 10 foldA moderate excess is needed to ensure efficient labeling.
< 1 mg/mL10 - 20 foldA higher excess is needed to overcome the dilution effect and drive the reaction forward.[6][7][13][14]

Note: These are starting points. Empirical optimization is highly recommended for achieving the desired degree of labeling.

General Protocol for Labeling with this compound

This protocol provides a framework for labeling a protein with available cysteine residues.

  • Protein Preparation (Reduction & Buffer Exchange): a. If the protein contains disulfide bonds, reduce it by incubating with 5-10 mM TCEP for 30 minutes at room temperature. b. Immediately remove the reducing agent by passing the protein solution through a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a thiol-free reaction buffer (e.g., 0.1 M sodium phosphate, 5 mM EDTA, pH 8.0).[4] c. Determine the protein concentration and calculate the moles of available sulfhydryls.

  • Reagent Preparation: a. Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[4] b. Immediately before use, dissolve the reagent in anhydrous DMF or DMSO to create a fresh 10 mM stock solution.[7]

  • Labeling Reaction: a. Protect the reaction from light by using an amber microcentrifuge tube or wrapping it in foil.[2][5] b. Add the calculated volume of the 10 mM this compound stock solution to the protein solution to achieve the desired molar excess. c. Mix gently and incubate for 90 minutes at room temperature.[4]

  • Quenching and Purification: a. Stop the reaction by adding a quenching agent (e.g., DTT to a final concentration of 50 mM).[15] b. Remove the excess unreacted and quenched biotin reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[4] c. Collect the purified, biotinylated protein. Store appropriately for your downstream application.

Visualized Workflows

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_cleanup 3. Cleanup p_prep Prepare Protein in Thiol-Free Buffer (pH 8.0) p_reduce Reduce with TCEP (If Necessary) p_prep->p_reduce Disulfides Present? r_mix Add Biotin Reagent to Protein (Protect from Light) p_purify Remove TCEP via Desalting Column p_reduce->p_purify p_purify->r_mix p_reagent Prepare Fresh Iodoacetyl-Biotin Stock in DMSO p_reagent->r_mix r_incubate Incubate at RT for 90 min r_mix->r_incubate c_quench Quench Reaction with DTT or Cysteine r_incubate->c_quench c_purify Purify via Desalting Column c_quench->c_purify c_final Collect Labeled Protein c_purify->c_final

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_workflow start Problem: Low Labeling Efficiency cause_ox Are Cysteines Oxidized? start->cause_ox cause_ph Is pH Optimal (7.5-8.5)? cause_ox->cause_ph Yes sol_reduce Solution: Reduce with TCEP/DTT, then remove it. cause_ox->sol_reduce No cause_access Are Cysteines Accessible? cause_ph->cause_access Yes sol_ph Solution: Adjust buffer pH to 7.5-8.5. cause_ph->sol_ph No cause_reagent Is Reagent Fresh & Stored Properly? cause_access->cause_reagent Yes sol_denature Solution: Use mild denaturation to expose sites. cause_access->sol_denature No sol_reagent Solution: Use fresh reagent, stored desiccated & dark. cause_reagent->sol_reagent No end_node Re-run Experiment cause_reagent->end_node Yes sol_reduce->cause_ph sol_ph->cause_access sol_denature->cause_reagent sol_reagent->end_node

Caption: Troubleshooting flowchart for low labeling efficiency.

References

Iodoacetyl-PEG4-biotin reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iodoacetyl-PEG4-Biotin. This guide provides detailed information, troubleshooting advice, and protocols to help you successfully perform your biotinylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound reaction with a sulfhydryl group?

A1: The optimal pH range for the reaction of iodoacetyl groups with sulfhydryl groups is between 7.5 and 8.5.[1] This pH range ensures specific and efficient formation of a stable thioether bond. Reactions at a more neutral pH of 6.9-7.0 may lead to side reactions with imidazoles, such as those in histidine residues, although this reaction is much slower.[1][2][3]

Q2: What is the recommended reaction time and temperature for the conjugation?

A2: A common starting point for the reaction is an incubation period of 90 minutes to 2 hours at room temperature.[1][2][4][5] Some protocols suggest that the reaction can be performed for 30 minutes at room temperature or for 2 hours on ice.[6][7][8] For specific applications, incubation can be extended, but it's important to consider the stability of the protein.[1] It is also highly recommended to perform the incubation in the dark to prevent the formation of free iodine, which can react with other amino acid residues like tyrosine, tryptophan, and histidine.[1][2][4]

Q3: What buffers are compatible with the this compound reaction?

A3: It is crucial to use buffers that are free of sulfhydryl-containing agents (thiols) like DTT or 2-mercaptoethanol, as they will compete with the target molecule for reaction with the iodoacetyl group.[2] Commonly used buffers include phosphate-buffered saline (PBS) and Tris-based buffers, ensuring the pH is maintained within the optimal 7.5-8.5 range.[2][3][4] The buffer should also contain a chelating agent like EDTA (5 mM) to prevent the oxidation of free sulfhydryls.[3][4]

Q4: How should I prepare and store the this compound reagent?

A4: this compound should be allowed to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reagent.[1][2] It is recommended to dissolve the reagent in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[4] Stock solutions are generally not recommended as the iodoacetyl group is susceptible to hydrolysis.[1] Unused reagent should be stored at -20°C with a desiccant.[1][9]

Q5: My protein of interest does not have a free sulfhydryl group. How can I label it with this compound?

A5: If your protein lacks accessible free sulfhydryl groups, you have a couple of options. You can introduce free sulfhydryls by reducing existing disulfide bonds. A mild reducing agent like 2-mercaptoethylamine (2-MEA) can be used to selectively reduce hinge-region disulfides in antibodies.[1][2] Alternatively, you can add sulfhydryl groups by modifying primary amines (e.g., on lysine (B10760008) residues) with reagents like N-succinimidyl S-acetylthioacetate (SATA).[1][2]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no biotinylation Insufficient free sulfhydryl groups on the target molecule.Ensure disulfide bonds are adequately reduced. Quantify free sulfhydryls using Ellman's Reagent.[1] If necessary, introduce sulfhydryl groups using a reagent like SATA.[1][2]
This compound was hydrolyzed.Prepare fresh solutions of the biotinylation reagent immediately before use. Ensure the reagent is stored properly and warmed to room temperature before opening to prevent moisture contamination.[1][2]
Reaction buffer contains competing sulfhydryl compounds.Use a buffer free of thiols (e.g., DTT, 2-mercaptoethanol).[2]
Incorrect pH of the reaction buffer.Verify that the pH of the reaction buffer is between 7.5 and 8.5 for optimal reaction with sulfhydryls.[1]
Reaction was exposed to light.Perform the incubation in the dark to prevent the formation of reactive free iodine.[1][4]
Protein aggregation after labeling The PEG spacer on this compound is designed to increase water solubility and reduce aggregation. However, high levels of modification can still lead to aggregation.Optimize the molar ratio of biotin (B1667282) reagent to protein to achieve the desired level of labeling without causing aggregation. Start with a 3- to 5-fold molar excess of the biotin reagent over the sulfhydryl groups.[2]
Non-specific labeling Reaction pH is too low, leading to potential side reactions with histidine residues.Ensure the reaction pH is maintained in the 7.5-8.5 range for specific labeling of sulfhydryl groups.[1]
Formation of free iodine due to light exposure.Conduct the reaction in the dark.[1]

Experimental Protocols

Protocol 1: General Protein Biotinylation with this compound

This protocol provides a general procedure for labeling a protein with free sulfhydryl groups.

Materials:

  • Protein with free sulfhydryl groups

  • This compound

  • Reaction Buffer: 50mM Tris, 5mM EDTA, pH 8.3[3][4]

  • Anhydrous DMF or DMSO

  • Desalting column

Procedure:

  • Prepare the Protein: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a reducing agent like TCEP or 2-MEA and subsequently remove the reducing agent using a desalting column equilibrated with Reaction Buffer.[2]

  • Prepare this compound: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 4 mM.[4]

  • Biotinylation Reaction: Add a 3- to 5-fold molar excess of the dissolved this compound to the protein solution.[2] For example, add 50 µL of 4 mM this compound solution per milliliter of a 50 µM protein solution.

  • Incubation: Incubate the reaction mixture for 90 minutes at room temperature in the dark.[1][2][4]

  • Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[2]

  • Storage: Store the biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage. Adding a preservative like 0.1% sodium azide (B81097) can be considered for 4°C storage.[1]

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Conjugation

ParameterRecommended Range/ValueNotes
pH 7.5 - 8.5Optimal for specific reaction with sulfhydryl groups.[1]
Temperature Room Temperature (20-25°C)Incubation on ice (4°C) is also possible but may require longer reaction times.[6][7]
Reaction Time 90 minutes - 2 hoursCan be optimized based on the specific protein and desired degree of labeling.[1][2][4][5]
Molar Ratio (Biotin:Sulfhydryl) 3:1 to 5:1A slight molar excess is generally sufficient. Higher ratios can be used but may increase the risk of non-specific labeling and aggregation.[2]
Solvent for Reagent Anhydrous DMF or DMSOThe reagent should be dissolved immediately before use.[4]
Light Conditions DarkEssential to prevent the formation of reactive iodine.[1][2][4]

Visualizations

G cluster_prep Preparation cluster_reaction Biotinylation Reaction (in dark) cluster_purification Purification p Protein with -S-S- bonds pr Reduced Protein with free -SH p->pr Reduction r Reducing Agent (e.g., TCEP, 2-MEA) r->pr mix Mix Protein and Biotin Reagent (pH 7.5-8.5, Room Temp) pr->mix b This compound (dissolved in DMF/DMSO) b->mix incubate Incubate (90 min - 2 hr) mix->incubate labeled_p Biotinylated Protein incubate->labeled_p desalt Desalting Column labeled_p->desalt final_p Purified Biotinylated Protein desalt->final_p

Caption: Experimental workflow for protein biotinylation.

G cluster_reactants Reactants cluster_product Product protein Protein-SH (Sulfhydryl Group) product Protein-S-CH2-CO-PEG4-Biotin (Stable Thioether Bond) protein->product Nucleophilic Substitution biotin I-CH2-CO-PEG4-Biotin (this compound) biotin->product byproduct HI (Hydrogen Iodide) biotin->byproduct

Caption: Chemical reaction of this compound.

References

Validation & Comparative

Iodoacetyl-PEG4-biotin vs. Maleimide-PEG4-biotin: A Comparative Guide for Thiol Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of proteins is a cornerstone of modern biological research and therapeutic development. Covalent labeling of cysteine residues, due to the unique reactivity of the thiol group, is a widely employed strategy for conjugating proteins with various molecules such as fluorophores, drugs, and other probes.[1] Among the arsenal (B13267) of thiol-reactive chemistries, iodoacetyl and maleimide (B117702) groups are two of the most prominent. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal chemistry for their specific application.

Reaction Mechanisms: A Tale of Two Electrophiles

The fundamental difference between iodoacetyl and maleimide chemistries lies in their reaction mechanisms with the thiol group of a cysteine residue.[1]

  • Iodoacetyl Chemistry : Iodoacetyl groups react with thiols through a nucleophilic substitution (SN2) reaction.[1][2] The sulfur atom of the thiol attacks the carbon atom bearing the iodine, displacing it and forming a stable thioether linkage.[1][3]

  • Maleimide Chemistry : Maleimides react with thiols via a Michael-type addition.[1][2][4] The thiol group acts as a nucleophile, attacking one of the carbon atoms of the double bond in the maleimide ring.[1] This reaction is highly efficient and proceeds rapidly under mild conditions, forming a thioether bond within a thiosuccinimide ring.[1][5]

Comparative Performance Data

The choice between iodoacetyl and maleimide chemistry often depends on the specific requirements of the experiment, including the desired specificity, reaction conditions, and stability of the final conjugate.[1]

FeatureIodoacetyl-PEG4-biotinMaleimide-PEG4-biotin
Reactive Group IodoacetylMaleimide
Reaction Type Nucleophilic Substitution (SN2)[1][2]Michael Addition[1][2]
Primary Target Sulfhydryl groups (Cysteine)[2]Sulfhydryl groups (Cysteine)[2]
Optimal pH Range 8.0 - 8.5[2][6]6.5 - 7.5[2][7]
Reaction Rate High, but generally slower than maleimides.[1]Very High, reaction with thiols is ~1,000 times faster than with amines at pH 7.0.[2][5]
Bond Formed Stable Thioether[1][2]Thioether (Thiosuccinimide adduct)[2]
Conjugate Stability Highly Stable, Irreversible.[2][8]Susceptible to hydrolysis and retro-Michael addition (thiol exchange).[2][9][10]
Common Side Reactions Can react with other nucleophiles (histidine, methionine, lysine) at higher pH or with a large excess of reagent.[1][11][12][13]Reaction with primary amines at pH > 7.5; Hydrolysis of the maleimide ring at pH > 7.5.[2][7] Can also undergo thiazine (B8601807) rearrangement with N-terminal cysteines.[14][15]

Detailed Comparison

Reaction Conditions: The pH Sweet Spot

The optimal pH for labeling is a critical differentiator.

  • Iodoacetyl reagents are most efficient at a slightly alkaline pH of 8.0-8.5.[2] At this pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form. However, increasing the pH further can lead to off-target reactions with other nucleophilic amino acid side chains like histidine and lysine.[2]

  • Maleimide reagents react most efficiently and with high specificity at a near-neutral pH range of 6.5-7.5.[2][7] Within this window, the reaction with thiols is significantly faster than with other nucleophilic groups such as amines.[2][5] At pH values above 7.5, reactivity towards primary amines increases, and the maleimide ring itself becomes more susceptible to hydrolysis, rendering it inactive.[2][7]

Specificity and Side Reactions
  • Iodoacetyl groups, while highly reactive towards thiols, can exhibit lower specificity, especially under non-optimal conditions. At alkaline pH or with a high molar excess of the reagent, iodoacetamides can react with histidine, methionine, lysine, and the N-terminus.[1][11][12][13] Reactions should be performed in the dark to limit the formation of free iodine, which can react with tyrosine, tryptophan, and histidine residues.[6]

  • Maleimides are generally more thiol-selective than iodoacetamides within the optimal pH 6.5-7.5 range.[16] They typically do not react with histidine or methionine under these conditions.[16] However, a key side reaction for maleimide conjugates, particularly with N-terminal cysteine peptides, is the rearrangement of the succinimidyl thioether to a stable thiazine structure, a reaction that is promoted at higher pH.[14][15]

Stability of the Final Conjugate

The stability of the resulting covalent bond is a crucial factor, especially for applications requiring long-term stability or for in-vivo studies.

  • Iodoacetyl-Thiol Adduct: The thioether bond formed by the reaction of an iodoacetyl group with a cysteine residue is highly stable and considered irreversible under physiological conditions.[2][8] This makes iodoacetyl-based conjugates highly suitable for applications demanding robust, long-term stability.[2]

  • Maleimide-Thiol Adduct: The thiosuccinimide adduct formed from the maleimide-thiol reaction can exhibit instability.[2] It is susceptible to two primary degradation pathways:

    • Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis, opening the ring to form a succinamic acid derivative. This reaction is base-catalyzed.[2]

    • Retro-Michael Addition: The Michael addition is reversible, allowing the thioether bond to break. This can lead to a "thiol exchange" reaction where the maleimide reacts with another thiol-containing molecule, such as the highly abundant glutathione (B108866) in the intracellular environment.[2][9][10] The half-life of some maleimide-cysteine adducts in the presence of glutathione can range from 20 to 80 hours.[2][10]

Experimental Protocols

The following are generalized protocols. Optimization is recommended for specific proteins and applications.

Protocol 1: Labeling with this compound

This protocol is a general procedure for labeling proteins with iodoacetyl-functionalized biotin (B1667282).

Materials:

  • Protein of interest with at least one free cysteine.

  • Reaction Buffer: Phosphate buffer (e.g., 50 mM Phosphate, 10 mM EDTA, 0.15 M NaCl, pH 8.3).[17] Thiol-free buffers are essential.[3]

  • Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Purification system (e.g., desalting column).

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[6] If reduction of disulfide bonds is necessary, treat the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the TCEP using a desalting column equilibrated with the reaction buffer.[3]

  • Reagent Preparation: Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.[17]

  • Labeling Reaction: Add a 3- to 5-fold molar excess of the iodoacetyl-biotin stock solution to the stirred protein solution.[3] Protect the reaction from light.[6][17]

  • Incubation: Incubate the reaction for 90 minutes at room temperature in the dark.[6][17]

  • Purification: Remove excess, non-reacted biotin reagent using a desalting column or dialysis to obtain the purified biotinylated protein.[3]

Protocol 2: Labeling with Maleimide-PEG4-biotin

This protocol provides a general procedure for labeling proteins with maleimide-functionalized biotin.

Materials:

  • Protein of interest with at least one free cysteine.

  • Reaction Buffer: Phosphate buffer (e.g., PBS, pH 6.5-7.5).[18][19] Buffers must be free of thiols.[20]

  • Reducing Agent (optional): TCEP.

  • Maleimide-PEG4-biotin.

  • Anhydrous DMSO or DMF.

  • Purification system (e.g., desalting column).

Procedure:

  • Protein Preparation: Dissolve the protein in degassed reaction buffer to a final concentration of 1-10 mg/mL.[5][20] If disulfide bonds need to be reduced, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the TCEP via a desalting column.

  • Reagent Preparation: Immediately before use, prepare a stock solution (e.g., 20 mM) of Maleimide-PEG4-biotin in anhydrous DMSO or DMF.[18][19]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the maleimide-biotin stock solution to the stirred protein solution.[18][21]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Purification: Purify the labeled protein from non-reacted maleimide-biotin and byproducts using a desalting column or dialysis.[18][21]

Visualized Workflows and Mechanisms

G cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine Thiol) Product Protein-S-CH2-CO-PEG4-Biotin (Stable Thioether Bond) Protein_SH->Product SN2 Reaction (pH 8.0-8.5) Iodoacetyl I-CH2-CO-PEG4-Biotin (this compound) Iodoacetyl->Product Byproduct HI (Hydrogen Iodide)

Caption: Iodoacetyl reaction with a protein thiol via nucleophilic substitution (SN2).

G cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine Thiol) Product Protein-S-Thiosuccinimide-PEG4-Biotin (Thioether Adduct) Protein_SH->Product Michael Addition (pH 6.5-7.5) Maleimide Maleimide-PEG4-Biotin Maleimide->Product

Caption: Maleimide reaction with a protein thiol via Michael addition.

G

Caption: A decision-making flowchart for selecting the appropriate thiol-reactive reagent.

G

Caption: A generalized experimental workflow for protein labeling via cysteine thiols.

References

A Head-to-Head Comparison of PEG Spacer Lengths in Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal PEG spacer length for their biotinylation needs. This guide provides a detailed comparison of biotinylation reagents with varying Polyethylene Glycol (PEG) spacer lengths, supported by experimental data and protocols.

The addition of a PEG spacer to a biotinylation reagent can significantly enhance the performance of biotin-labeled molecules in various applications. These hydrophilic spacers improve the solubility of the resulting conjugate, reduce steric hindrance for subsequent binding to avidin (B1170675) or streptavidin, and can minimize non-specific interactions. The length of the PEG spacer is a critical parameter that can be optimized to achieve the best results in assays such as pull-downs, Western blotting, and ELISAs. This guide offers a comparative analysis of biotinylation reagents with different PEG spacer lengths to aid in the selection of the most suitable reagent for your specific research requirements.

Impact of PEG Spacer Length on Performance

The choice of PEG spacer length can influence several key characteristics of a biotinylated molecule:

  • Solubility: Longer PEG chains generally impart greater water solubility to the biotinylated molecule. This is particularly advantageous when working with proteins that are prone to aggregation. For instance, studies have shown that proteins like human IgG, when biotinylated with a reagent containing a PEG4 spacer, exhibit significantly less aggregation over time compared to those labeled with reagents having shorter, non-PEG spacers.[1]

  • Steric Hindrance: The biotin-binding sites of avidin and streptavidin are located deep within the protein structure. A longer PEG spacer arm provides greater flexibility and distance between the biotin (B1667282) moiety and the labeled molecule, which can overcome steric hindrance and facilitate more efficient binding to avidin or streptavidin. This can lead to enhanced signal detection in various assays.

  • Binding Affinity: While the intrinsic affinity of biotin for streptavidin is exceptionally high (with a dissociation constant, Kd, in the femtomolar range), the accessibility of the biotin can be influenced by the spacer length.[2][3][4] Longer spacers can lead to more effective binding by presenting the biotin molecule in a more accessible manner, which can be crucial in applications like ELISA and pull-down assays.

  • Cell Permeability: For applications involving the labeling of intracellular targets, the overall size and properties of the biotinylation reagent, including the PEG spacer, can affect its ability to cross cell membranes. Shorter PEG chains may be preferable in such cases, although this needs to be balanced against potential issues with solubility and steric hindrance.

Quantitative Data Comparison

While direct head-to-head quantitative comparisons of a wide range of discrete PEG spacer lengths in various applications are not extensively published in a single study, we can compile data from various sources to provide a comparative overview.

PropertyNo Spacer (e.g., NHS-Biotin)Short PEG Spacer (e.g., PEG4)Long PEG Spacer (e.g., PEG12)Reference
Spacer Arm Length ~13.5 Å~29.0 Å~55.9 Å[5]
Solubility in Water LowHigh (e.g., 10 mg/mL for NHS-PEG4-Biotin)Very High[5]
Protein Aggregation Can be significantReducedSignificantly Reduced[1]
Binding to Streptavidin Prone to steric hindranceImproved accessibilityEnhanced accessibilityGeneral knowledge
ELISA Signal BaselinePotentially EnhancedPotentially Further EnhancedGeneral knowledge
Pull-down Efficiency May be reduced for bulky proteinsImproved recoveryPotentially optimal recoveryGeneral knowledge

Note: The ELISA signal and pull-down efficiency are application-dependent and can be influenced by the specific protein being labeled and the assay conditions.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon these findings.

Protocol 1: Protein Biotinylation using NHS-PEG-Biotin Reagent

This protocol describes the general procedure for biotinylating a protein with an amine-reactive NHS-PEG-Biotin reagent.

Materials:

  • Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEG-Biotin reagent (e.g., NHS-PEG4-Biotin, NHS-PEG12-Biotin)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Protein Sample: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-PEG-Biotin reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotin reagent stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin reagent using a desalting column or by dialysis against PBS.

Protocol 2: Streptavidin Pull-Down Assay

This protocol outlines the steps for capturing a biotinylated protein using streptavidin-coated beads.

Materials:

  • Biotinylated protein sample

  • Streptavidin-coated magnetic or agarose (B213101) beads

  • Lysis/Binding Buffer (e.g., RIPA buffer, TBS with 0.1% Tween-20)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer, or a solution of 2-10 mM biotin in PBS for reversible binding)

  • Magnetic rack (for magnetic beads) or centrifuge (for agarose beads)

Procedure:

  • Prepare Beads: Wash the streptavidin beads three times with Lysis/Binding Buffer.

  • Binding: Add the biotinylated protein sample to the washed beads. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic rack or centrifuge and discard the supernatant. Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Add Elution Buffer to the beads and incubate at 95-100°C for 5-10 minutes (for SDS-PAGE sample buffer) or at room temperature for 30-60 minutes (for biotin elution).

  • Analysis: Collect the eluate for downstream analysis, such as Western blotting.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general workflow for a sandwich ELISA using a biotinylated detection antibody.

Materials:

  • 96-well microplate

  • Capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antigen sample

  • Biotinylated detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Coating: Coat the microplate wells with the capture antibody overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the plate with Blocking Buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Antigen Incubation: Add the antigen sample to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Streptavidin-HRP Incubation: Add the Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add Stop Solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Visualizing the Concepts

Diagrams can help to clarify the molecular interactions and experimental workflows.

Biotinylation_Reagent_Structure cluster_no_spacer NHS-Biotin cluster_peg4 NHS-PEG4-Biotin cluster_peg12 NHS-PEG12-Biotin Biotin1 Biotin Linker1 Linker Biotin1->Linker1 NHS1 NHS Ester Linker1->NHS1 Biotin2 Biotin PEG4 PEG4 Spacer Biotin2->PEG4 NHS2 NHS Ester PEG4->NHS2 Biotin3 Biotin PEG12 PEG12 Spacer Biotin3->PEG12 NHS3 NHS Ester PEG12->NHS3 Pull_Down_Workflow start Start biotinylate Biotinylate Target Protein start->biotinylate bind Bind Biotinylated Protein to Beads biotinylate->bind prepare_beads Prepare Streptavidin Beads prepare_beads->bind wash Wash Beads bind->wash elute Elute Bound Protein wash->elute analyze Analyze Eluate (e.g., Western Blot) elute->analyze end End analyze->end Steric_Hindrance cluster_short_spacer Short Spacer cluster_long_spacer Long PEG Spacer Streptavidin1 Streptavidin Protein1 Large Protein Biotin1 Biotin Protein1->Biotin1 Short Spacer Biotin1->Streptavidin1 Steric Hindrance Streptavidin2 Streptavidin Protein2 Large Protein Biotin2 Biotin Protein2->Biotin2 Long PEG Spacer Biotin2->Streptavidin2 Efficient Binding

References

A Comparative Guide to Mass Spectrometry Analysis of Iodoacetyl-PEG4-Biotin Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Iodoacetyl-PEG4-biotin with other peptide labeling reagents for mass spectrometry (MS) applications. It is designed for researchers, scientists, and drug development professionals seeking to employ cysteine-specific biotinylation for proteomic analysis. The guide includes detailed experimental protocols, comparative data tables, and workflow diagrams to facilitate informed reagent selection and experimental design.

Introduction to this compound Labeling

This compound is a sulfhydryl-reactive chemical probe used to label cysteine residues in proteins and peptides. The iodoacetyl group specifically and irreversibly forms a stable thioether bond with the thiol group of cysteine residues, typically at a pH range of 7.5-8.5.[1][2] This specificity allows for the targeted analysis of cysteine-containing peptides within complex biological samples. The polyethylene (B3416737) glycol (PEG4) spacer arm enhances the water solubility of the reagent and the resulting labeled molecule, which can reduce aggregation issues.[3] The biotin (B1667282) moiety serves as a high-affinity handle for enrichment of labeled peptides using avidin (B1170675) or streptavidin-based affinity chromatography, a crucial step for reducing sample complexity and increasing the detection sensitivity of low-abundance peptides.[1][4]

Experimental and Analytical Workflow

The overall process for analyzing this compound labeled peptides involves several key stages, from initial sample preparation to final data analysis. The workflow is designed to ensure specific labeling, efficient enrichment, and sensitive detection by mass spectrometry.

G cluster_0 Sample Preparation cluster_1 Enrichment & Analysis Prot_Extract Protein Extraction & Reduction Labeling Alkylation & Labeling (this compound) Prot_Extract->Labeling Digestion Proteolytic Digestion (e.g., Trypsin) Labeling->Digestion Enrich Affinity Enrichment (Streptavidin Beads) Digestion->Enrich Labeled Peptides LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis & Quantification LCMS->Data

Figure 1. General experimental workflow for the analysis of this compound labeled peptides.

Detailed Experimental Protocol

This protocol provides a general framework for the labeling and enrichment of cysteine-containing peptides from a complex protein lysate. Optimization may be required for specific sample types and experimental goals.

1. Protein Extraction and Reduction:

  • Lyse cells or tissues in a suitable buffer (e.g., HENS buffer) containing detergents and protease inhibitors.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).[5]

  • To 1 mg of protein lysate, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM.

  • Incubate at 56°C for 30-60 minutes to reduce disulfide bonds, exposing cysteine sulfhydryl groups.

2. Cysteine Alkylation and Labeling:

  • Cool the sample to room temperature.

  • Prepare a fresh stock solution of this compound in a solvent like DMSO or DMF.

  • Add the this compound reagent to the reduced protein sample to a final concentration of 10-20 mM. This represents a molar excess to ensure complete labeling.

  • Incubate for 1 hour at room temperature in the dark, as iodoacetyl reagents are light-sensitive.[2]

  • Quench the reaction by adding DTT or L-cysteine to a final concentration of 20-40 mM to consume any unreacted labeling reagent.

3. Protein Digestion:

  • Precipitate the labeled protein using methods like acetone (B3395972) or TCA precipitation to remove interfering substances.

  • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Add proteomics-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).[5]

  • Digest overnight at 37°C.[5]

  • Acidify the sample with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1% to stop the digestion.[5]

4. Enrichment of Biotinylated Peptides:

  • Equilibrate high-capacity streptavidin-conjugated magnetic beads or agarose (B213101) resin by washing with a suitable binding buffer (e.g., PBS).

  • Add the acidified peptide digest to the equilibrated beads.

  • Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated peptides to bind to the streptavidin.

  • Wash the beads extensively with a series of buffers (e.g., PBS with low concentrations of detergents, high salt buffer, and finally, water) to remove non-specifically bound, unlabeled peptides.

  • Elute the bound peptides from the beads. This can be achieved by boiling in a buffer containing formic acid or by using a solution containing free biotin to competitively displace the labeled peptides.

5. LC-MS/MS Analysis:

  • Lyophilize the eluted peptides and resuspend them in a buffer suitable for mass spectrometry (e.g., 2% acetonitrile, 0.1% formic acid).[6]

  • Analyze the peptide sample using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.[6]

  • Use a data-dependent acquisition (DDA) method to select precursor ions for fragmentation.[7]

Comparison with Alternative Labeling Reagents

While this compound is highly effective for targeting cysteines, several alternative reagents exist with different specificities and properties. The choice of reagent depends on the specific biological question and the nature of the sample.

FeatureThis compoundMaleimide-PEG-BiotinNHS-Ester-BiotinIodoTMT™ Reagents
Target Residue Cysteine (Sulfhydryl)Cysteine (Sulfhydryl)Lysine (B10760008), N-terminus (Primary Amine)Cysteine (Sulfhydryl)
Chemistry Alkylation (Thioether bond)Michael AdditionAcylation (Amide bond)Alkylation (Thioether bond)
Bond Stability Very StableStableStableVery Stable
Specificity High for reduced thiols[1]High for reduced thiolsHigh for primary amines[6]High for reduced thiols[5]
Key Advantage Irreversible, specific labelingRapid reaction kineticsTargets abundant lysine residuesEnables multiplexed quantification[5]
Consideration Requires protein reductionPotential for hydrolysis at high pHLabeling can block tryptic cleavage sitesRequires specialized MS data analysis
Primary Use Cysteine profiling, enrichmentCysteine profiling, peptide immobilizationSurface labeling, general biotinylation[6][8]Quantitative cysteine proteomics[5]

Quantitative Data Presentation

Effective presentation of quantitative data is crucial for interpreting results. The following table provides a template for summarizing data from a comparative MS experiment. In this hypothetical example, we compare the number of identified cysteine-containing peptides using this compound with and without affinity enrichment.

ConditionTotal Peptides IdentifiedCys-Containing Peptides Identified% of Total Peptides
Control (No Labeling) 15,2341,89212.4%
Labeled (No Enrichment) 14,9871,85512.4%
Labeled + Enrichment 4,1233,98896.7%

This table illustrates how affinity enrichment dramatically increases the proportion of identified peptides that contain the cysteine modification, thereby improving the efficiency of targeted analysis.[9][10]

Principle of Affinity Enrichment

The high affinity between biotin and streptavidin is the cornerstone of the enrichment strategy. This interaction allows for the specific isolation of labeled peptides from a complex mixture, which is essential for subsequent MS analysis.

G Pep_Mix Peptide Mixture (Labeled + Unlabeled) Strep_Bead Streptavidin Bead Pep_Mix->Strep_Bead Binding Unlabeled Unlabeled Peptides (Washed Away) Pep_Mix->Unlabeled Wash Bound_Complex Bound Complex Eluted_Pep Enriched Labeled Peptides Bound_Complex->Eluted_Pep Elution

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Biotin Linkers for Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein interaction studies and target identification, the choice between cleavable and non-cleavable biotin (B1667282) linkers is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of these two classes of reagents, supported by experimental data, to facilitate the selection of the most appropriate tool for your mass spectrometry-based proteomics research.

The biotin-streptavidin interaction is a cornerstone of affinity purification in proteomics due to its high affinity and specificity. Biotinylation, the process of attaching biotin to a protein or other molecule, enables the selective capture and enrichment of target proteins from complex biological samples. However, the very strength of this interaction presents a challenge: eluting the biotinylated proteins from streptavidin beads often requires harsh denaturing conditions. These conditions can lead to the co-elution of non-specifically bound proteins and endogenously biotinylated proteins, increasing background and potentially masking true interaction partners.[1] To address this, cleavable biotin linkers were developed as an alternative to their non-cleavable counterparts.

At a Glance: Key Differences

FeatureCleavable Biotin LinkersNon-Cleavable Biotin Linkers
Linkage Contains a spacer arm that can be broken under specific chemical, enzymatic, or photolytic conditions.Forms a stable, permanent covalent bond between biotin and the target molecule.
Elution Allows for mild and specific elution of the target molecule, leaving the biotin tag bound to the streptavidin resin.Requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer, high concentrations of guanidine-HCl) to disrupt the biotin-streptavidin interaction.
Background Significantly reduces background from non-specifically bound proteins and endogenous biotinylated proteins.[1]Prone to higher background due to the co-elution of contaminants under harsh elution conditions.[1]
MS Analysis Simplifies mass spectrometry data analysis by removing the bulky biotin group prior to analysis.[2]The presence of the biotin tag on peptides can complicate mass spectrometry data analysis.
Applications Ideal for affinity purification-mass spectrometry (AP-MS), chemical proteomics, and studies requiring high purity samples.[3]Suitable for applications like Western blotting, ELISA, and pull-down assays where the protein does not need to be eluted in its native state.[2]

Performance Comparison: Quantitative Insights

Several studies have demonstrated the advantages of cleavable linkers in quantitative proteomics experiments. The ability to selectively elute the captured proteins results in cleaner samples and a higher number of confident identifications.

Study FocusCleavable LinkerNon-Cleavable LinkerKey FindingReference
Newly Synthesized Protein IdentificationDADPS-biotin (cleavable)Biotin-alkyne (non-cleavable)Over 50% more newly synthesized proteins were identified and quantified using the cleavable DADPS linker.[4]
Cysteinome Reactivity ProfilingDADPS-biotin (cleavable)Not directly comparedThe use of a cleavable linker strategy with TMT labeling resulted in the detection and quantification of over 10,000 unique cysteine residues, a nearly 3-fold increase over previous studies.[4][5]
General Chemical ProteomicsDiol-based cleavable linkerOn-bead digestion (similar to non-cleavable workflow)The cleavable linker approach led to a significant reduction in background proteins identified.[1]

Experimental Workflows: A Visual Guide

The choice of linker dictates the experimental workflow for affinity purification and sample preparation for mass spectrometry.

Non-Cleavable Biotin Linker Workflow

This workflow relies on the strong biotin-streptavidin interaction for capture, but elution requires harsh conditions.

non_cleavable_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_ms_prep MS Preparation cluster_analysis Analysis Biotinylation Protein Biotinylation (Non-cleavable linker) Lysis Cell Lysis Biotinylation->Lysis Incubation Incubation with Streptavidin Beads Lysis->Incubation Washing Washing Steps Incubation->Washing Elution Harsh Elution (e.g., boiling in SDS) Washing->Elution Digestion On-Bead or In-Solution Digestion Elution->Digestion MS Mass Spectrometry Digestion->MS

Caption: Workflow for non-cleavable biotin linkers.

Cleavable Biotin Linker Workflow

This workflow incorporates a specific cleavage step that allows for the mild elution of captured proteins, leading to cleaner samples for mass spectrometry.

cleavable_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment & Elution cluster_ms_prep MS Preparation cluster_analysis Analysis Biotinylation Protein Biotinylation (Cleavable linker) Lysis Cell Lysis Biotinylation->Lysis Incubation Incubation with Streptavidin Beads Lysis->Incubation Washing Washing Steps Incubation->Washing Cleavage Specific Cleavage (e.g., chemical) Washing->Cleavage Elution Mild Elution of Target Proteins Cleavage->Elution Digestion In-Solution Digestion Elution->Digestion MS Mass Spectrometry Digestion->MS

Caption: Workflow for cleavable biotin linkers.

Detailed Experimental Protocols

The following are generalized protocols for affinity purification using non-cleavable and cleavable biotin linkers for mass spectrometry analysis. Optimization will be required for specific applications.

Protocol 1: Affinity Purification with Non-Cleavable Biotin Linkers

1. Protein Biotinylation:

  • Label your protein of interest or protein complexes in cells, tissue, or lysate with a non-cleavable biotinylation reagent (e.g., NHS-biotin) according to the manufacturer's protocol.

  • Quench the reaction as recommended.

2. Cell Lysis and Protein Extraction:

  • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Purification:

  • Incubate the clarified lysate with streptavidin-conjugated magnetic or agarose (B213101) beads for 1-4 hours at 4°C with gentle rotation.

  • Pellet the beads and discard the supernatant.

  • Wash the beads extensively with lysis buffer and then with a series of more stringent wash buffers to remove non-specifically bound proteins.

4. Elution:

  • Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.

  • Alternatively, use other harsh denaturants like 8M guanidine-HCl.

5. Sample Preparation for Mass Spectrometry:

  • The eluted proteins can be run on an SDS-PAGE gel for in-gel digestion or subjected to in-solution digestion.

  • For in-solution digestion of eluted proteins, remove the denaturant by precipitation (e.g., with acetone) or buffer exchange.

  • Reduce, alkylate, and digest the proteins with trypsin overnight.

  • Desalt the resulting peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 2: Affinity Purification with Cleavable Biotin Linkers

1. Protein Biotinylation:

  • Label your target proteins using a cleavable biotinylation reagent (e.g., a diol-based, acid-cleavable, or photo-cleavable linker) following the manufacturer's instructions.

  • Quench the labeling reaction.

2. Cell Lysis and Protein Extraction:

  • Follow the same procedure as for non-cleavable linkers.

3. Affinity Purification:

  • Follow the same incubation and washing steps as for non-cleavable linkers to capture the biotinylated proteins on streptavidin beads.

4. Cleavage and Elution:

  • After the final wash, resuspend the beads in the cleavage buffer specific to the cleavable linker used.

  • For example, for a diol-based linker, elution can be performed with sodium periodate.[1] For an acid-cleavable linker, a low pH buffer is used.

  • Incubate under the recommended conditions (time, temperature) to cleave the linker and release the target proteins.

  • Pellet the beads and collect the supernatant containing the eluted proteins. The biotin portion of the linker remains attached to the beads.

5. Sample Preparation for Mass Spectrometry:

  • Neutralize the eluate if necessary.

  • Proceed with in-solution digestion as described for the non-cleavable workflow (reduction, alkylation, trypsin digestion).

  • Desalt the peptides prior to LC-MS/MS analysis.

Conclusion: Making the Right Choice

The selection between cleavable and non-cleavable biotin linkers is contingent on the specific requirements of the experiment.

Choose a non-cleavable linker when:

  • The primary application is not mass spectrometry (e.g., Western blotting, ELISA).

  • The goal is to simply confirm the presence of a biotinylated protein.

  • The experimental setup is less sensitive to background contamination.

Choose a cleavable linker when:

  • The downstream application is mass spectrometry-based proteomics.[2]

  • High sample purity and low background are critical for identifying true interaction partners or post-translational modifications.[1]

  • Mild elution conditions are required to preserve the integrity of protein complexes (though cleavage does alter the primary structure).

  • Simplifying the mass spectra for easier data analysis is a priority.[2]

For researchers aiming to achieve high-confidence identification and quantification of proteins from complex mixtures using mass spectrometry, the advantages offered by cleavable biotin linkers in reducing background and streamlining data analysis make them the superior choice in most scenarios.

References

A Researcher's Guide to Quantifying Protein Biotinylation with Iodoacetyl-PEG4-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent attachment of biotin (B1667282) to proteins is a critical technique for a multitude of applications, including purification, detection, and immobilization. Iodoacetyl-PEG4-biotin has emerged as a valuable reagent for this purpose, specifically targeting sulfhydryl groups on cysteine residues. This guide provides an objective comparison of this compound with other common biotinylation reagents and details various methods for quantifying the extent of biotinylation, supported by experimental data and detailed protocols.

Comparing Biotinylation Reagents: A Focus on Specificity and Linker Characteristics

The choice of biotinylation reagent is paramount and depends on the target protein's functional groups and the experimental requirements. This compound offers specific advantages, particularly its reactivity towards free sulfhydryls, which are often less abundant on a protein's surface than primary amines, allowing for more site-specific labeling.

Table 1: Comparison of Common Biotinylation Reagents

FeatureThis compoundNHS-PEG4-BiotinMaleimide-PEG4-Biotin
Target Functional Group Sulfhydryls (-SH) on Cysteine residuesPrimary amines (-NH2) on Lysine (B10760008) residues and N-terminusSulfhydryls (-SH) on Cysteine residues
Reaction pH 7.5 - 8.5[1][2][3]7 - 9[4][5]6.5 - 7.5
Bond Type Stable thioether bond[1][2][3]Stable amide bond[4][5][6]Stable thioether bond
Specificity High for sulfhydrylsLower, targets multiple lysine residuesHigh for sulfhydryls
Spacer Arm PEG4 (Polyethylene glycol)PEG4 (Polyethylene glycol)PEG4 (Polyethylene glycol)
Key Advantages Site-specific labeling, PEG spacer enhances solubility and reduces steric hindrance.[3][7]Reacts with readily available primary amines. PEG spacer enhances solubility.[4][5][8][9]Highly specific for sulfhydryls, stable bond formation.
Considerations Requires available free sulfhydryls. Reaction should be performed in the dark to prevent side reactions.[1][10]Can lead to heterogeneous labeling and potentially affect protein function if lysines are in active sites.[6]Maleimide group can be unstable at pH > 7.5.

Quantifying Biotin Incorporation: Methods and Protocols

Accurate quantification of biotinylation is essential for ensuring experimental reproducibility and optimizing downstream applications. Several methods are available, ranging from traditional colorimetric assays to more sensitive fluorescence-based and mass spectrometry techniques.

The HABA Assay: A Classic Colorimetric Method

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a widely used, straightforward method for estimating biotin incorporation.[11][12][13] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[1][11][12][13][14][15][16][17][18]

Table 2: Comparison of Biotin Quantification Methods

MethodPrincipleSensitivityThroughputKey AdvantagesKey Disadvantages
HABA Assay Colorimetric; Biotin displaces HABA from avidin, causing a measurable decrease in absorbance at 500 nm.[1][11][12][13][14][15][16][17][18]Micromolar range (2-16 µM)[13][15]ModerateSimple, inexpensive, uses standard spectrophotometer.[11]Requires larger sample amounts, less sensitive than other methods, potential interference from colored compounds.[19][20]
Fluorescence-Based Assays Fluorometric; Displacement of a quencher-labeled probe from a fluorescently-labeled avidin/streptavidin by biotin results in an increase in fluorescence.[19][20][21]Picomolar to nanomolar range.[20][21][22]HighHigh sensitivity, requires less sample.[19][20]Requires a fluorescence plate reader, potential for quenching by sample components.[19]
Mass Spectrometry (MS) Measures the mass shift of the protein or peptides upon biotinylation.[23][24][25][26]HighLow to ModerateProvides precise information on the degree and site of biotinylation.[24][25]Requires specialized equipment and expertise, can be complex for heterogeneous samples.[27]
Competition ELISA Competitive binding of free biotin (from digested sample) and a biotinylated tracer to a limited amount of anti-biotin antibody.[28]Nanomolar rangeHighRobust, uses common lab equipment. Proteinase K digestion overcomes steric hindrance.[28]Requires antibody and development of an ELISA protocol.

Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound

This protocol outlines the general steps for labeling a protein containing free sulfhydryl groups with this compound.

Materials:

  • Protein with free sulfhydryl groups (e.g., antibody, enzyme)

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3[2]

  • Organic Solvent (e.g., DMF or DMSO) to dissolve this compound

  • Desalting column to remove excess biotin

Procedure:

  • Prepare the Protein: Ensure the protein is in a buffer free of thiols. If necessary, perform a buffer exchange using a desalting column.

  • Prepare this compound: Immediately before use, dissolve the this compound in a minimal amount of DMF or DMSO.

  • Biotinylation Reaction:

    • Add the dissolved this compound to the protein solution. A 3- to 5-fold molar excess of the biotin reagent to the number of sulfhydryl groups is a good starting point.[3]

    • Incubate the reaction mixture in the dark for 90 minutes at room temperature.[3]

  • Remove Excess Biotin: Pass the reaction mixture through a desalting column to remove any unreacted this compound.[3]

  • Quantify Biotinylation: Proceed with one of the quantification methods described below.

Protocol 2: Quantification of Biotinylation using the HABA Assay (Microplate Format)

This protocol is adapted from commercially available kits.

Materials:

  • Biotinylated protein sample (with excess biotin removed)

  • HABA/Avidin mixture

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Assay Setup:

    • Add 180 µL of the HABA/Avidin mixture to each well of the microplate.[14][15]

    • Prepare a blank well with 180 µL of HABA/Avidin mixture and 20 µL of PBS.

  • Sample Addition: Add 20 µL of your biotinylated protein sample to a well.[14][15] It is recommended to test several dilutions of your sample to ensure the reading falls within the linear range of the assay.[15]

  • Incubation and Measurement:

    • Mix the plate gently for 30-60 seconds.[14]

    • Read the absorbance at 500 nm (A500).

  • Calculation: The degree of biotinylation can be calculated based on the change in absorbance compared to the blank, using the molar extinction coefficient of the HABA-avidin complex (typically around 34,000 M⁻¹cm⁻¹).[11]

Protocol 3: Quantification of Biotinylation using a Fluorescence-Based Assay

This protocol provides a general workflow for a fluorescence-based quantification assay.

Materials:

  • Biotinylated protein sample (with excess biotin removed)

  • Fluorescence Biotin Quantitation Kit (containing a fluorescent reporter, e.g., DyLight Reporter or Biotective™ Green reagent)[19][20]

  • Biotin standards

  • 96-well black opaque microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Standards: Prepare a standard curve using the provided biotin standards.

  • Prepare Samples: Dilute your biotinylated protein sample to fall within the range of the standard curve.

  • Assay:

    • Pipette 10 µL of each standard and unknown sample into the microplate wells.[19]

    • Add 90 µL of the fluorescent reporter solution to each well.[19]

  • Incubation and Measurement:

    • Incubate the plate for 5 minutes at room temperature, protected from light.[19][20]

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 520 nm emission for DyLight Reporter).[19]

  • Calculation: Generate a standard curve by plotting the fluorescence intensity versus the biotin concentration of the standards. Use the linear regression equation to determine the biotin concentration in your unknown samples.[19][20]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

G cluster_biotinylation Protein Biotinylation Protein Protein with Free Sulfhydryls Reaction Incubate in Dark (RT, 90 min) Protein->Reaction Reagent This compound (in DMF/DMSO) Reagent->Reaction Purification Desalting Column (Remove excess biotin) Reaction->Purification Biotinylated_Protein Purified Biotinylated Protein Purification->Biotinylated_Protein

Biotinylation Workflow with this compound

G cluster_quantification Biotin Quantification cluster_haba HABA Assay cluster_fluorescence Fluorescence Assay cluster_ms Mass Spectrometry Biotinylated_Protein Biotinylated Protein Sample Mix_HABA Mix & Incubate Biotinylated_Protein->Mix_HABA Mix_Fluorescence Mix & Incubate Biotinylated_Protein->Mix_Fluorescence Digestion Optional: Protein Digestion Biotinylated_Protein->Digestion HABA_Avidin HABA/Avidin Complex HABA_Avidin->Mix_HABA Read_Absorbance Read A500 Mix_HABA->Read_Absorbance Fluorescent_Reporter Fluorescent Reporter Fluorescent_Reporter->Mix_Fluorescence Read_Fluorescence Read Fluorescence Mix_Fluorescence->Read_Fluorescence MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis Analyze Mass Shift MS_Analysis->Data_Analysis

Comparison of Biotin Quantification Workflows

By carefully selecting the appropriate biotinylation reagent and quantification method, researchers can achieve reliable and reproducible results in their protein-related studies. This guide serves as a starting point for navigating the options and designing robust experimental workflows.

References

Safety Operating Guide

Proper Disposal of Iodoacetyl-PEG4-biotin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Iodoacetyl-PEG4-biotin is critical for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this reagent, minimizing risks and environmental impact.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to avoid releasing this chemical into the environment.[1] The primary directive for its disposal is to entrust it to an approved waste disposal plant.[1]

Hazard and Safety Information

A summary of the key hazard information for this compound is presented below.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic lifeP273: Avoid release to the environment.
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP391: Collect spillage.
DisposalP501: Dispose of contents/ container to an approved waste disposal plant.

Data sourced from the this compound Material Safety Data Sheet.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound, from the point of waste generation to its final removal from the laboratory.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

2. Waste Segregation:

  • Solid Waste:

    • Place all solid waste contaminated with this compound, such as weighing paper, contaminated gloves, and pipette tips, into a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not dispose of liquid waste containing this chemical down the drain, as it is very toxic to aquatic life.[1]

3. Waste Container Labeling:

  • Label the hazardous waste container clearly with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The relevant hazard symbols (e.g., harmful, environmentally hazardous)

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup for the waste container.

  • Follow their specific procedures for waste collection and documentation. All disposal must be conducted through an approved waste disposal plant.[1]

Emergency Procedures for Spills

In the event of a spill, adhere to the following procedures:

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.

  • Ensure Proper Ventilation: Increase ventilation in the area if it is safe to do so.

  • Wear Appropriate PPE: Before cleaning the spill, don the necessary personal protective equipment.

  • Contain and Collect the Spill:

    • For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_waste_generation Waste Generation cluster_handling Handling & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid or Liquid) B Wear Appropriate PPE A->B Start C Segregate into Dedicated Hazardous Waste Container B->C D Label Container Correctly C->D E Store in Designated Secondary Containment Area D->E F Contact EHS for Pickup E->F G Transport to Approved Waste Disposal Plant F->G Final Step

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guide for Iodoacetyl-PEG4-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of Iodoacetyl-PEG4-biotin. This document provides essential safety protocols and operational procedures to ensure the well-being of laboratory personnel and to maintain a safe research environment.

This compound is a valuable reagent in bioconjugation and drug development. However, its iodoacetyl group presents potential hazards that necessitate careful handling. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the known hazards of iodoacetyl compounds and available GHS classifications allow for a comprehensive safety assessment.

  • GHS Classification :

    • Acute toxicity, Oral (Category 4)[1]

    • Acute aquatic toxicity (Category 1)[1]

    • Chronic aquatic toxicity (Category 1)[1]

  • Primary Hazards : The iodoacetyl group is a reactive alkylating agent. Similar compounds, like iodoacetamide, are known to be toxic if they come into contact with skin or are swallowed. They can also cause severe skin and eye irritation.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldAlways wear chemical safety goggles. A face shield should be worn over goggles when there is a risk of splashing.
Hands Nitrile GlovesWear nitrile gloves at all times. For extended handling or when working with larger quantities, double-gloving is recommended.
Body Laboratory CoatA buttoned, full-length laboratory coat is mandatory to protect skin and clothing from potential splashes.
Respiratory Fume HoodAll work with solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps will minimize the risk of exposure and ensure the safe handling of this compound.

  • Preparation : Before handling the reagent, ensure that a designated workspace is prepared within a certified chemical fume hood. All necessary equipment and reagents should be gathered and placed within the hood.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

  • Weighing and Solution Preparation :

    • Handle the solid compound with care to avoid creating dust.

    • Use appropriate tools for weighing, and clean them thoroughly after use.

    • Prepare solutions by slowly adding the solid to the solvent to avoid splashing.

  • During the Reaction :

    • Keep all containers with this compound tightly sealed when not in use.

    • Clearly label all solutions.

    • Avoid contact with skin, eyes, and clothing.

  • After Handling :

    • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.

    • Clean and decontaminate all work surfaces and equipment.

    • Properly dispose of all waste as described in the disposal plan below.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][4] Seek medical attention if irritation persists.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Spill : In case of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste : All solid waste, including contaminated gloves, weighing paper, and pipette tips, should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste :

    • Neutralization : Due to the reactivity of the iodoacetyl group, it is recommended to neutralize liquid waste before disposal. This can be achieved by adding a solution of a thiol-containing compound, such as sodium thiosulfate, to the waste solution. The reaction will convert the reactive iodine to a less hazardous iodide.[1]

    • Collection : After neutralization, collect the liquid waste in a sealed, properly labeled hazardous waste container.

    • Disposal : All waste must be disposed of through your institution's EHS department. Do not pour this compound waste down the drain.[5]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Workspace in Fume Hood gather_materials Gather Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Solid Compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution conduct_reaction Conduct Reaction prepare_solution->conduct_reaction wash_hands Wash Hands Thoroughly conduct_reaction->wash_hands decontaminate Decontaminate Work Area wash_hands->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste collect_solid Collect Solid Waste dispose_waste->collect_solid neutralize_liquid Neutralize Liquid Waste dispose_waste->neutralize_liquid collect_liquid Collect Liquid Waste neutralize_liquid->collect_liquid ehs_disposal Dispose via EHS collect_liquid->ehs_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。